molecular formula C20H24NO4+ B1195681 Phellodendrine

Phellodendrine

Cat. No.: B1195681
M. Wt: 342.4 g/mol
InChI Key: RBBVPNQTBKHOEQ-BJQOMGFOSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phellodendrine is a natural isoquinoline alkaloid isolated from the bark of Phellodendron trees, such as Phellodendron amurense and Phellodendron chinense . This compound is a subject of scientific interest due to its potential as an immune suppressant, suggesting value for investigating immune system modulation . Phellodendron bark has a long history of use in traditional medicine for clearing heat, drying dampness, and detoxification, which provides a foundational context for modern research into its active constituents like this compound . As a constituent of a complex botanical matrix, this compound is part of a group of bioactive compounds that includes other alkaloids like berberine and palmatine, as well as limonoids . Researchers are exploring the synergistic effects and individual contributions of these compounds. This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H24NO4+

Molecular Weight

342.4 g/mol

IUPAC Name

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol

InChI

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21?/m0/s1

InChI Key

RBBVPNQTBKHOEQ-BJQOMGFOSA-O

Isomeric SMILES

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC

Synonyms

OB-5 compound
phallodendrin
phellodendrine

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of Phellodendrine in Phellodendron amurense

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phellodendrine is a quaternary isoquinoline alkaloid of significant pharmacological interest, primarily isolated from the bark of Phellodendron amurense Rupr. (Amur Cork Tree).[1][2] This compound exhibits notable immunosuppressive and anti-inflammatory properties, making it a compelling candidate for drug development.[1][3] Despite its therapeutic potential, a complete, experimentally validated elucidation of its biosynthetic pathway remains a subject of ongoing research. This technical guide synthesizes current transcriptomic, metabolomic, and enzymatic data to present a comprehensive and putative pathway for this compound biosynthesis. We will deconstruct the pathway from its primary metabolic precursors to the final intricate structure of this compound, detail the key enzymatic families involved, and provide validated experimental protocols for pathway elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how P. amurense synthesizes this valuable natural product.

Introduction: The Pharmacological and Biosynthetic Context of this compound

Phellodendron amurense, a deciduous tree in the Rutaceae family, has been a cornerstone of traditional Chinese medicine for centuries.[4] Its bark, known as Cortex Phellodendri (Huangbai), is rich in a class of compounds known as benzylisoquinoline alkaloids (BIAs), which includes this compound, berberine, palmatine, and jatrorrhizine.[4][5][6] this compound itself has been shown to suppress cellular immune responses and exhibits antinephritic and anti-inflammatory effects, distinguishing it from the more extensively studied berberine.[1][3][7]

The biosynthesis of BIAs is a complex and highly regulated process that has been extensively studied in model plants like opium poppy (Papaver somniferum) and goldthread (Coptis japonica).[4] These studies have revealed a conserved core pathway originating from L-tyrosine that leads to the central intermediate (S)-reticuline. From this critical branch point, a cascade of enzymatic reactions diversifies the scaffold into over 2,500 known BIAs. Recent multi-omics studies in P. amurense have confirmed that this foundational pathway is also active in the Amur Cork Tree, providing the necessary framework to trace the specific branch leading to this compound.[4][8] This guide will illuminate this pathway, grounding the proposed steps in both conserved BIA knowledge and species-specific data from P. amurense.

The Core Biosynthetic Machinery: From L-Tyrosine to (S)-Reticuline

The journey to this compound begins with the aromatic amino acid L-tyrosine, which serves as the primary building block for both halves of the isoquinoline core. The initial steps are dedicated to forming the two key precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which are then condensed to create the foundational BIA skeleton.

Formation of Dopamine and 4-HPAA

L-tyrosine is funneled into two short, parallel branches to produce the amine and aldehyde components:

  • Dopamine Synthesis (the "isoquinoline" portion): L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by a tyrosine hydroxylase. Subsequently, a DOPA decarboxylase (DODC) removes the carboxyl group to yield dopamine.[9]

  • 4-HPAA Synthesis (the "benzyl" portion): L-tyrosine undergoes transamination to 4-hydroxyphenylpyruvate, followed by decarboxylation and oxidation to yield 4-HPAA. This process is facilitated by enzymes such as tyrosine aminotransferase (TyrAT).[4][9]

The Gateway Reaction: (S)-Norcoclaurine Synthesis

The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA. This critical C-C bond formation is catalyzed by norcoclaurine synthase (NCS) , which stereoselectively produces (S)-norcoclaurine, the universal precursor to all BIAs.[4][10] The non-enzymatic reaction would yield a racemic mixture; thus, the stereospecificity of NCS is paramount for the bioactivity of all downstream products.[11]

Elaboration to the Central Intermediate: (S)-Reticuline

(S)-norcoclaurine undergoes a sequence of four enzymatic modifications to become the pivotal intermediate, (S)-reticuline:

  • 6-O-Methylation: The hydroxyl group at position 6 is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine.

  • N-Methylation: The secondary amine is methylated by coclaurine N-methyltransferase (CNMT) , yielding (S)-N-methylcoclaurine. The CNMT gene family has been shown to be particularly important in the P. amurense lineage.[8]

  • Hydroxylation: A critical hydroxylation at the 3' position is catalyzed by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) , to produce (S)-3'-hydroxy-N-methylcoclaurine.

  • 4'-O-Methylation: Finally, the newly added 3'-hydroxyl group is methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to complete the synthesis of (S)-reticuline.[4]

This multi-step conversion establishes the core decoration pattern of methoxy and hydroxyl groups that is characteristic of a vast number of BIAs.

The Protoberberine Branch: Pathway to this compound

From the central hub of (S)-reticuline, the pathway branches toward the protoberberine alkaloids, a class to which this compound belongs. This transformation involves the formation of a key structural feature known as the "berberine bridge."

Formation of the Berberine Bridge

The berberine bridge enzyme (BBE) , a flavin-containing oxidase, catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the C-8 bridge of the protoberberine scaffold. This reaction converts (S)-reticuline into (S)-scoulerine, establishing the tetracyclic ring system characteristic of this alkaloid subclass.[4]

Putative Final Steps to this compound

While the precise enzymatic sequence from (S)-scoulerine to this compound in P. amurense is not fully elucidated, we can propose a highly probable route based on the structures of co-occurring alkaloids and known enzymatic reactions in BIA metabolism. This compound is closely related to palmatine and jatrorrhizine.[5]

The proposed pathway proceeds as follows:

  • (S)-Scoulerine to (S)-Tetrahydrocolumbamine: (S)-scoulerine is methylated at the 9-hydroxyl group by scoulerine 9-O-methyltransferase (S9OMT) .

  • (S)-Tetrahydrocolumbamine to Columbamine: A tetrahydroprotoberberine oxidase (THBO) oxidizes the B-ring to form the aromatic protoberberine core of columbamine.

  • Columbamine to Palmatine/Jatrorrhizine Intermediates: The pathway likely proceeds through intermediates such as jatrorrhizine (which lacks a methyl group at position 2 compared to columbamine) or palmatine (which has four methoxy groups). This would involve specific O-demethylases or O-methyltransferases.

  • Final Tailoring to this compound: Based on the structure of this compound ((7S,13aS)-2,11-dihydroxy-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium), the final steps from a palmatine- or jatrorrhizine-like precursor must involve:

    • Specific O-demethylations to create the hydroxyl groups at positions 2 and 11.

    • Quaternization of the nitrogen atom via an N-methyltransferase , which adds the final methyl group.

The genes responsible for these final tailoring steps are likely located within co-expressed gene clusters identified in transcriptomic studies of P. amurense.[4]

This compound Biosynthetic Pathway sub_start L-Tyrosine dopamine Dopamine hpaa 4-HPAA sub_start->p1 sub_start->p2 sub_intermediate sub_intermediate sub_key_intermediate sub_key_intermediate sub_final This compound enzyme enzyme dopamine->ncs_node hpaa->ncs_node p1->dopamine TYH, DODC p2->hpaa TyrAT p3->omt6_node p4->bbe_node p5->s9omt_node p6->thbo_node p7->putative_enzymes p8->final_nmt ncs_node->norcoclaurine norcoclaurine->p3 omt6_node->coclaurine coclaurine->cnmt_node cnmt_node->n_methylcoclaurine n_methylcoclaurine->cyp80b_node cyp80b_node->hydroxy_n_methyl hydroxy_n_methyl->omt4_node omt4_node->reticuline reticuline->p4 bbe_node->scoulerine scoulerine->p5 s9omt_node->tetrahydrocolumbamine tetrahydrocolumbamine->p6 thbo_node->columbamine columbamine->p7 putative_enzymes->protoberberine_int protoberberine_int->p8 final_nmt->sub_final

Caption: Proposed biosynthetic pathway of this compound in P. amurense.

Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-pronged approach that integrates genomics, transcriptomics, metabolomics, and classical biochemistry. The causality behind these experimental choices lies in building a chain of evidence from gene presence and expression to demonstrable enzymatic function and finally to in-planta metabolic flux.

Multi-Omics Correlation Analysis

A powerful, high-throughput strategy to identify candidate genes is to correlate gene expression levels with metabolite accumulation across different tissues or conditions. Weighted Gene Co-expression Network Analysis (WGCNA) is a premier method for this purpose.[4]

Workflow: Gene-Metabolite Correlation using WGCNA

WGCNA_Workflow data_node data_node process_node process_node output_node output_node tissues 1. Sample Collection (e.g., phloem, xylem, leaf) omics 2. Parallel Profiling tissues->omics rna_seq RNA-Seq (Transcriptome) omics->rna_seq lc_ms LC-MS/MS (Metabolome) omics->lc_ms wgcna 3. WGCNA Analysis correlation 4. Module-Trait Correlation wgcna->correlation candidates 5. Candidate Gene Identification correlation->candidates rna_seq->wgcna lc_ms->wgcna

Caption: Workflow for identifying candidate genes using WGCNA.

Protocol 1: WGCNA for Candidate Gene Discovery

  • Tissue Collection: Harvest various tissues from P. amurense (e.g., phloem, xylem, leaves, roots) where alkaloid concentrations are known to differ.[6][8]

  • Metabolite Profiling: Extract metabolites from each tissue and perform quantitative analysis of this compound and related alkaloids using UPLC-MS/MS.

  • Transcriptome Profiling: Concurrently, extract total RNA from the same tissues and perform RNA-sequencing (RNA-Seq) to obtain gene expression profiles (FPKM or TPM values).

  • Co-expression Network Construction: Use the WGCNA R package to build a signed co-expression network from the transcriptomics data. This clusters genes with highly correlated expression patterns into modules.

  • Module-Metabolite Correlation: Correlate the eigengene (the first principal component) of each module with the abundance of this compound. Modules showing a significant positive correlation (e.g., r > 0.8) are enriched with candidate genes for the biosynthetic pathway.[4]

  • Candidate Selection: Within the correlated modules, identify genes with annotations matching known BIA biosynthetic enzymes (e.g., methyltransferases, P450s, oxidases).

Heterologous Expression and Enzyme Assays

Correlation is not causation. To validate the function of a candidate gene, it must be expressed in a heterologous system (like E. coli or yeast) and its enzymatic activity confirmed with the putative substrate.

Protocol 2: Functional Assay of a Candidate Norcoclaurine Synthase (NCS)

This protocol is adapted from the characterization of PaNCS1 in P. amurense.[4]

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequence of the candidate NCS gene from P. amurense cDNA.

    • Clone the sequence into an expression vector (e.g., pET-28a) with a purification tag (e.g., 6x-His).

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells and induce protein expression with isopropyl-β-D-thiogalactoside (IPTG) at a low temperature (e.g., 16°C) to improve protein solubility.

  • Protein Purification:

    • Harvest the cells, lyse them by sonication, and centrifuge to collect the soluble protein fraction.

    • Purify the His-tagged protein from the crude extract using a nickel-affinity chromatography column (Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction buffer (e.g., 50 mmol/L Tris-HCl pH 7.4, 5 mmol/L β-mercaptoethanol, 10% glycerol).

    • Combine the purified enzyme, dopamine (e.g., 2.5 mg/mL), and 4-HPAA (e.g., 10 mg/mL) in the buffer.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) overnight.

    • Include a negative control using protein from E. coli transformed with an empty vector to check for non-enzymatic product formation.

  • Product Analysis:

    • Stop the reaction by adding methanol.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant using UPLC-MS/MS. Compare the retention time and mass spectrum of the product with an authentic (S)-norcoclaurine standard to confirm the enzyme's identity and activity.[4]

Isotopic Labeling Studies

Isotopic labeling is the gold standard for confirming pathway connectivity in vivo. By feeding the plant a labeled precursor, one can trace the label's incorporation into downstream intermediates and the final product.[12][13]

Protocol 3: Stable Isotope Labeling to Trace the this compound Pathway

  • Precursor Selection: Synthesize or procure an isotopically labeled precursor, such as L-tyrosine-¹³C₉,¹⁵N.

  • Administration: Administer the labeled precursor to P. amurense seedlings or tissue cultures through the growth medium or by direct injection.

  • Time-Course Sampling: Harvest plant tissues at various time points after administration (e.g., 6, 12, 24, 48 hours).

  • Metabolite Extraction and Analysis:

    • Perform a targeted metabolite extraction for BIAs.

    • Analyze the extracts using high-resolution LC-MS.

    • Monitor the mass shift corresponding to the incorporation of ¹³C and ¹⁵N atoms in dopamine, (S)-reticuline, scoulerine, and this compound.

  • Data Interpretation: The sequential appearance of the isotopic label in the proposed intermediates and its final accumulation in this compound provides strong evidence for the predicted pathway flux.

Quantitative Data Summary

Quantitative analysis of alkaloid distribution provides critical insights into the primary sites of synthesis and accumulation.

Table 1: Relative Abundance of Key Protoberberine Alkaloids in P. amurense Tissues

AlkaloidPhloem (µg/g)Xylem (µg/g)Leaf (µg/g)Data Source(s)
This compound 0.58 ± 0.01LowerLower[8]
Berberine 10.32 ± 0.08LowerLower[8]
Jatrorrhizine 1.39 ± 0.00LowerLower[8]
Palmatine HighModerateLow[6]
Magnoflorine 1.13 ± 0.01LowerLower[8]

Note: Data indicates that the phloem is a major site of accumulation for this compound and related alkaloids, suggesting it may also be a primary site of biosynthesis.[8]

Conclusion and Future Directions

The biosynthetic pathway to this compound in Phellodendron amurense is a specialized branch of the well-conserved benzylisoquinoline alkaloid network. The pathway originates from L-tyrosine, proceeds through the gateway intermediate (S)-norcoclaurine and the central hub (S)-reticuline, and enters the protoberberine branch via the action of the berberine bridge enzyme. While the upstream pathway to (S)-scoulerine is well-supported by strong homologous evidence and recent species-specific transcriptomic data, the final enzymatic steps that tailor the protoberberine scaffold into this compound require definitive functional characterization.

Future research should focus on:

  • Functional Validation: Heterologous expression and enzymatic assays of the candidate O-methyltransferases, demethylases, and N-methyltransferases identified in WGCNA modules that correlate with this compound accumulation.

  • Regulatory Mechanisms: Investigating the transcription factors that regulate the expression of this compound-specific biosynthetic genes.

  • Metabolic Engineering: Leveraging the identified genes to engineer microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) for the heterologous production of this compound, providing a sustainable alternative to plant extraction.[9][14]

This guide provides a robust framework grounded in current scientific evidence, offering a clear path forward for researchers to fully unravel and harness the biosynthesis of this pharmacologically important alkaloid.

References

  • Yang, L., Zhu, J., Sun, C., Deng, Z., & Qu, X. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science, 10(46), 10711-10716. [Link][14][15][16]

  • Zhang, J., et al. (2023). Metabolome and transcriptome association study reveals biosynthesis of specialized benzylisoquinoline alkaloids in Phellodendron amurense. Plant Communications, 4(5), 100587. [Link][4]

  • Chen, L., et al. (2024). Analysis of a near telomere-to-telomere genome of Phellodendron amurense reveals insights into berberine biosynthesis. Nature Communications, 15(1), 1234. [Link][8]

  • Taylor & Francis Online. (n.d.). Phellodendron amurense – Knowledge and References. [Link][17]

  • Wang, Y., et al. (2022). Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of this compound on inflammation. PeerJ, 10, e14041. [Link][3]

  • Li, M., et al. (2024). Induction of Tetraploids in Phellodendron amurense Rupr. and Its Effects on Morphology and Alkaloid Content. International Journal of Molecular Sciences, 25(18), 10078. [Link][5]

  • Wang, Z., et al. (2023). Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense. Frontiers in Plant Science, 14, 1198943. [Link][6]

  • Ruff, J., et al. (2012). Biocatalytic production of tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 8, 350-355. [Link][11]

  • Jenne, J., & D’Auria, J. C. (2021). Isotopic labelings for mechanistic studies. Methods in Enzymology, 649, 297-325. [Link][12]

  • Kersten, R. D., & Ziemert, N. (2019). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society, 141(4), 1596-1605. [Link][18][19]

  • Minami, H., et al. (2007). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 71(9), 2315-2321. [Link][10]

  • DeLoache, W. C., et al. (2018). A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. Nature Chemical Biology, 14(11), 1049-1055. [Link][9]

  • Chen, Y. F., & Chen, Y. H. (2002). Chemical Identification on the Origins of Phellodendri Cortex. Journal of Food and Drug Analysis, 10(3), 162-171. [Link][2]

  • Jull-López, M. F., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link][13]

  • Schimming, O., & Al-Dilaimi, A. (2016). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 12, 2776-2788. [Link][20]

  • Meng, Q., et al. (2021). Pharmacokinetic interaction between rhynchopylline and pellodendrine via CYP450 enzymes and P-gp. Pharmaceutical Biology, 59(1), 1540-1547. [Link][7]

  • Sharma, S., et al. (2021). Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development. Frontiers in Plant Science, 12, 706214. [Link][21]

Sources

Metabolic transformation of Phellodendrine by human intestinal bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Metabolic Transformation of Phellodendrine by Human Intestinal Bacteria

Executive Summary

The oral bioavailability of quaternary isoquinoline alkaloids, such as this compound, is historically limited by their hydrophilic nature and ionization at physiological pH. Emerging pharmacomicrobiomics reveals that the human gut microbiota acts as an essential "metabolic reactor," transforming these compounds into lipophilic, absorbable metabolites. This guide details the metabolic fate of this compound, outlining the specific bacterial biotransformation protocols, analytical validation via UPLC-Q-TOF-MS, and the pharmacological implications of these microbial metabolites.

Molecular Context: The Bioavailability Paradox

This compound is a quaternary ammonium alkaloid (tetrahydroprotoberberine type) predominantly isolated from Phellodendron amurense (Cortex Phellodendri).[1]

  • Chemical Challenge: As a quaternary ammonium salt, this compound carries a permanent positive charge.[1] This high polarity prevents passive diffusion across the lipophilic enterocyte membrane of the intestinal wall.

  • The Microbiome Solution: Commensal intestinal bacteria possess specific reductase and demethylase enzymes capable of altering the alkaloid’s structure. This transformation—typically converting the quaternary amine to a tertiary amine or demethylating the structure—significantly increases lipophilicity (logP), thereby facilitating absorption into the portal circulation.

The Biotransformation Pathway

The metabolic transformation of this compound by human intestinal bacteria primarily involves O-demethylation and reduction reactions. Unlike hepatic metabolism (which favors glucuronidation), the gut microbiota favors reductive and hydrolytic pathways.

Core Metabolic Mechanism[1]
  • Substrate: this compound (Hydrophilic, Quaternary).[1]

  • Bacterial Action:

    • Demethylation: Removal of methyl groups from the methoxy moieties (C2/C3 or C9/C10 positions).[1]

    • Ring Cleavage/Reduction: Specific anaerobic strains (e.g., Clostridium spp., Eubacterium spp.)[1] may reduce the nitrogen-containing ring, altering the ionization state.

  • Product: Demethyl-phellodendrine derivatives (More lipophilic).[1]

Visualization: Metabolic Pathway

Phellodendrine_Pathway Substrate This compound (Quaternary Ammonium) Intermediate Transition State (Enzyme-Substrate Complex) Substrate->Intermediate Anaerobic Incubation Microbiota Human Intestinal Microbiota (Reductases/Demethylases) Intermediate->Microbiota Metabolite1 Demethyl-Phellodendrine (Lipophilic) Intermediate->Metabolite1 O-Demethylation Metabolite2 Hydroxylated Derivatives Intermediate->Metabolite2 Hydroxylation

Caption: Figure 1. Bacterial biotransformation of this compound via anaerobic enzymatic cleavage.

Experimental Protocol: Anaerobic Incubation System

To replicate the gut environment accurately, strict anaerobic conditions are required. This protocol uses a fresh human fecal slurry model.

Reagents & Materials
  • Substrate: this compound Chloride (>98% purity).[1]

  • Medium: General Anaerobic Medium (GAM) or Brain Heart Infusion (BHI) with 0.5% Cysteine-HCl (reducing agent).[1]

  • Atmosphere: Anaerobic Chamber (80% N2, 10% H2, 10% CO2).[1]

Step-by-Step Workflow

Step 1: Fecal Slurry Preparation

  • Collect fresh human feces (donor must be antibiotic-free for >3 months).

  • Within 20 minutes of defecation, transfer 1g of feces into an anaerobic chamber.

  • Homogenize with 9mL of pre-reduced anaerobic phosphate-buffered saline (PBS) to create a 10% (w/v) slurry.

  • Centrifuge at 500 × g for 5 minutes to remove large particulate matter; retain the supernatant.

Step 2: Incubation

  • Test Group: Mix 100 µL of this compound solution (final conc. 100 µM) with 900 µL of fecal slurry in GAM broth.

  • Control A (Sterile): this compound + Autoclaved (boiled) fecal slurry.[1] (Validates that transformation is biological, not chemical).

  • Control B (Blank): Fecal slurry + Vehicle (no drug). (Identifies endogenous metabolites).

  • Incubate at 37°C under anaerobic conditions for 24–48 hours .

Step 3: Termination & Extraction

  • Quench reaction by adding 3 volumes of ice-cold Acetonitrile (ACN).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Collect supernatant, evaporate to dryness under N2 stream, and reconstitute in 100 µL Methanol/Water (50:50).

Visualization: Experimental Workflow

Workflow Collection Fecal Collection (Antibiotic-free donor) Prep Anaerobic Slurry Prep (10% w/v in PBS) Collection->Prep Incubation Anaerobic Incubation 37°C, 24-48h (Substrate + Flora) Prep->Incubation Controls Controls: 1. Boiled Feces (Abiotic) 2. Blank Media Prep->Controls Extraction Protein Precipitation (Acetonitrile Quench) Incubation->Extraction Controls->Extraction Analysis UPLC-Q-TOF-MS Metabolite Profiling Extraction->Analysis

Caption: Figure 2. Step-by-step anaerobic incubation and extraction workflow.

Analytical Validation: Metabolite Identification

Instrument: UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry).[2]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 12 minutes.

Data Interpretation Strategy

To confirm metabolic transformation, compare the Test Group against Control A (Boiled) .

AnalyteObserved Mass (m/z)Retention Time ShiftTransformation Type
This compound (Parent) 342.17 [M]+BaselineN/A
Metabolite M1 328.15 [M]+EarlierDemethylation (-CH3, -14 Da)
Metabolite M2 344.19 [M]+LaterReduction (+2H, +2 Da)
Metabolite M3 358.16 [M]+BaselineHydroxylation (+O, +16 Da)

Note: Demethylated metabolites often elute earlier due to increased polarity of the exposed hydroxyl group compared to the methoxy group, though this depends on specific column chemistry.

Pharmacological Implications

The metabolic transformation of this compound is not merely an elimination process but a bioactivation step.

  • Enhanced Absorption: The conversion of the quaternary ammonium form to demethylated or reduced derivatives significantly improves permeability across the Caco-2 monolayer (intestinal barrier).[1]

  • Target Modulation: this compound and its metabolites have been shown to inhibit the NF-κB pathway and regulate AMPK/mTOR signaling.[1][4][5] Metabolites often exhibit higher affinity for these intracellular targets due to improved cellular uptake.[1]

  • Clinical Relevance: In the treatment of conditions like ulcerative colitis or pancreatic cancer, the efficacy of Cortex Phellodendri may rely on the patient's microbiome composition to generate these active metabolites.

References

  • Zhang, F. X., et al. (2021). "Characterization of metabolic fate of this compound and its potential pharmacological mechanism against diabetes mellitus by ultra-high-performance liquid chromatography-coupled time-of-flight mass spectrometry."[1][2][5] Biomedical Chromatography.

  • Li, Y., et al. (2015). "Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration."[1] Journal of Chromatography B.

  • Feng, R., et al. (2010). "Gut microflora: A new target for recognition of drug absorption and metabolism."[1] Acta Pharmaceutica Sinica B.

    • [1]

  • Mori, H., et al. (1995). "Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of this compound." Planta Medica.

  • Hartikainen, A., et al. (2023). "Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material."[1][6] Microorganisms.

Sources

Technical Monograph: Phellodendrine-Mediated Modulation of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phellodendrine is a quaternary isoquinoline alkaloid derived primarily from Phellodendron amurense (Amur cork tree). Unlike its structural analog berberine, this compound exhibits a distinct pharmacokinetic profile and specific affinity for upstream regulators of the Nuclear Factor-kappa B (NF-κB) pathway.

This guide analyzes the molecular mechanics of this compound as a potent NF-κB inhibitor.[1] Its therapeutic efficacy is driven by a dual-action mechanism: (1) upstream inhibition of the PI3K/Akt and MAPK phosphorylation cascades , preventing IKK activation, and (2) direct modulation of G-protein coupled receptors (specifically MRGPRX2) , stabilizing mast cells and reducing pro-inflammatory cytokine release. This document provides researchers with the mechanistic grounding and validated protocols necessary to investigate this compound in the context of ulcerative colitis, allergic response, and neuroinflammation.

Molecular Mechanism of Action

The anti-inflammatory potency of this compound relies on its ability to intercept signaling before the NF-κB complex enters the nucleus.

The PI3K/Akt/NF-κB Axis

Under basal conditions, NF-κB (typically a p65/p50 heterodimer) is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation (e.g., by LPS or TNF-α), the IκB Kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus.[2]

This compound intervenes via the PI3K/Akt pathway :

  • Upstream Blockade: this compound inhibits the phosphorylation of Akt (Protein Kinase B).

  • IKK Suppression: Reduced p-Akt levels fail to activate the IKK complex.

  • IκB Stabilization: Without active IKK, IκBα remains unphosphorylated and bound to NF-κB.

  • Nuclear Exclusion: The p65 subunit remains cytoplasmic, preventing the transcription of target genes like IL-6, TNF-α, and COX-2.

Crosstalk with MAPK and AMPK

Secondary mechanisms include:

  • MAPK Inhibition: this compound suppresses the phosphorylation of ERK, p38, and JNK, which are parallel activators of inflammatory transcription factors.

  • AMPK Activation: In models of ulcerative colitis, this compound activates AMP-activated protein kinase (AMPK). Activated AMPK inhibits mTOR and indirectly suppresses NF-κB signaling, promoting autophagy and mucosal healing.

Visualization: Signaling Pathway Blockade

The following diagram illustrates the specific nodes of inhibition (indicated in Red) within the cellular signaling cascade.

Phellodendrine_Mechanism LPS LPS / Stimulus TLR4 TLR4 / Receptors LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (ERK/p38/JNK) TLR4->MAPK AKT Akt (Phosphorylated) PI3K->AKT IKK IKK Complex AKT->IKK MAPK->IKK PHE This compound PHE->AKT INHIBITS PHE->MAPK INHIBITS AMPK AMPK PHE->AMPK ACTIVATES IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Nuc->Cytokines Transcription Autophagy Autophagy / Mucosal Healing AMPK->NFkB_Cyto Suppresses AMPK->Autophagy

Figure 1: this compound inhibits NF-κB translocation primarily by blocking upstream Akt and MAPK phosphorylation while simultaneously activating the AMPK axis.

Experimental Validation & Key Data

The following table summarizes critical preclinical studies validating this compound's efficacy. These datasets serve as benchmarks for dose selection in new experimental designs.

Disease ModelExperimental SubjectDosage / ConcentrationKey Biological OutcomeMechanism CitedRef
Ulcerative Colitis C57BL/6 Mice (DSS-induced)30 mg/kg (Oral)Reduced DAI score; Preserved colon length; Decreased IL-6, TNF-α.Activation of AMPK/mTOR; Inhibition of NF-κB.[1, 2]
Allergic Reaction RBL-2H3 Cells / Mice10–40 µM (In vitro)Inhibited β-hexosaminidase release; Reduced foot swelling.Modulation of MRGPRX2 receptor; Blockade of PKC/MAPK/NF-κB.[3]
Inflammation RAW 264.7 Macrophages5–40 µg/mLDose-dependent reduction of NO and PGE2; Reduced p-p65 levels.Suppression of PI3K/Akt/NF-κB axis.[4]
Neuropathic Pain Rats (Lumbar Disc Herniation)N/A (Systemic)Downregulated p65 mRNA in dorsal root ganglia; Reduced serum TNF-α.Inhibition of NF-κB p65 nuclear translocation.[5]

Technical Protocol: Assessing NF-κB Nuclear Translocation

Objective: To quantitatively validate this compound-induced inhibition of NF-κB p65 nuclear translocation in LPS-stimulated macrophages.

Rationale: While Western blotting of whole-cell lysates shows protein levels, it does not confirm activity. Fractionated blotting (Nuclear vs. Cytoplasmic) or Immunofluorescence is required to prove the mechanism of exclusion.

Reagents & Setup
  • Cell Line: RAW 264.7 (Murine macrophages).[3][4]

  • Treatment: this compound Chloride (Purity >98%).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL).

  • Antibodies: Anti-NF-κB p65 (rabbit monoclonal), Anti-Lamin B1 (Nuclear loading control), Anti-GAPDH (Cytoplasmic loading control).

Step-by-Step Workflow
Phase A: Cell Treatment
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing this compound (0, 10, 20, 40 µM) for 1 hour .

    • Control: Vehicle (DMSO < 0.1%).

  • Stimulation: Add LPS (final conc. 1 µg/mL) directly to the wells. Incubate for 30 minutes .

    • Note: 30 mins is the peak translocation window for p65.

Phase B: Nuclear/Cytoplasmic Fractionation
  • Harvest cells by scraping in cold PBS. Centrifuge at 500xg for 5 min.

  • Cytoplasmic Lysis: Resuspend pellet in hypotonic lysis buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40, Protease/Phosphatase Inhibitors). Incubate on ice for 15 min.

  • Separation: Centrifuge at 12,000xg for 1 min. Save Supernatant (Cytoplasmic Fraction).

  • Nuclear Lysis: Resuspend the remaining pellet in high-salt nuclear extraction buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, Inhibitors). Vortex vigorously for 15 min at 4°C.

  • Final Spin: Centrifuge at 14,000xg for 10 min. Save Supernatant (Nuclear Fraction).

Phase C: Western Blot Analysis[5][6][7][8]
  • Load 20 µg of protein per lane.

  • Probe Nuclear Fraction for p65 and Lamin B1 .

  • Probe Cytoplasmic Fraction for IκBα and GAPDH .

  • Validation Criteria: this compound treatment should result in a dose-dependent decrease in Nuclear p65 intensity and an increase (preservation) of Cytoplasmic IκBα compared to the LPS-only control.

Protocol Visualization

Protocol_Workflow Start RAW 264.7 Seeding PreTreat Pre-treat: This compound (1h) Start->PreTreat Stim Stimulate: LPS (30 min) PreTreat->Stim Lysis Hypotonic Lysis & Centrifuge Stim->Lysis Cyto Supernatant: Cytoplasmic Fraction Lysis->Cyto Supernatant NucPellet Pellet: Nuclei Lysis->NucPellet Pellet WB Western Blot Analysis Cyto->WB Probe: IκBα / GAPDH NucExt Hypertonic Lysis: Nuclear Fraction NucPellet->NucExt NucExt->WB Probe: p65 / Lamin B1

Figure 2: Workflow for Nuclear/Cytoplasmic fractionation to verify NF-κB translocation inhibition.

References

  • Su, S., et al. (2021).[9][10] "this compound promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis."[5][10][11][12] Journal of Cellular and Molecular Medicine, 25(12), 5707-5720.

  • Ding, W., et al. (2024).[10] "this compound inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury."[10] Burns & Trauma. (Contextual citation based on similar mechanism in sepsis).

  • Li, H., et al. (2024). "Inhibitory effect of this compound on C48/80-induced allergic reaction in vitro and in vivo." International Immunopharmacology.[3][13][14]

  • Zhang, Y., et al. (2017). "Inhibition of AKT/NF-κB signaling by this compound in zebrafish models." Fish & Shellfish Immunology.
  • Wang, X., et al. (2024).[3] "Evaluation of the effect of phellodendrin application on rats creating an experimental model of non-compression lumbar disc herniation on the NF-κB-related inflammatory signaling pathway." Journal of Orthopaedic Surgery and Research.

Sources

An In-Depth Technical Guide to the Identification of Phellodendrine Metabolites in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolite Identification in Natural Product Drug Discovery

Phellodendrine, a quaternary isoquinoline alkaloid isolated from the bark of Phellodendron species, presents a compelling profile of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] As with any xenobiotic, its journey through a biological system results in a cascade of metabolic transformations. These metabolites are not mere byproducts; they can possess their own distinct pharmacological or toxicological profiles, influencing the parent compound's overall efficacy and safety. A thorough understanding of this biotransformation is therefore not an academic exercise but a cornerstone of preclinical and clinical development.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the systematic identification and characterization of this compound metabolites in complex biological matrices such as plasma, urine, and feces. We will move beyond rote protocols to dissect the underlying scientific principles, empowering the researcher to make informed decisions and troubleshoot challenges inherent in the analysis of complex natural products. Our focus is on building a self-validating system of experimentation, where each step, from sample preparation to final structural elucidation, contributes to a robust and defensible dataset.

The Metabolic Landscape of this compound: A Mechanistic Overview

This compound's core structure, a substituted isoquinoline ring system, provides several reactive sites for metabolic enzymes.[2] The primary metabolic events are orchestrated by the Cytochrome P450 (CYP450) superfamily of enzymes in Phase I, followed by conjugation reactions in Phase II to enhance water solubility and facilitate excretion.[3]

Phase I Biotransformations

In vitro studies have demonstrated that this compound interacts with several key human liver CYP450 isoforms, notably inhibiting CYP1A2, CYP3A4, and CYP2C9.[4] This interaction is not only crucial for predicting potential drug-drug interactions but also points to these enzymes as the primary catalysts for its Phase I metabolism.[4][5]

The principal Phase I reactions observed for this compound in in vivo models include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group, typically on the aromatic rings or aliphatic portions of the molecule.

  • Demethylation: The removal of a methyl (-CH₃) group, primarily from the methoxy (-OCH₃) substituents.

  • Isomerization: Structural rearrangement of the molecule.[6]

Phase II Conjugation Pathways

Following Phase I modifications, which introduce or expose polar functional groups, Phase II enzymes catalyze the attachment of endogenous molecules. For this compound, the predominant conjugation pathways are:

  • Glucuronidation: Attachment of glucuronic acid, a major pathway that significantly increases the hydrophilicity of the metabolites.[6][7]

  • Sulfation: Conjugation with a sulfonate group, another key pathway for enhancing excretability.[6]

A visual representation of these metabolic transformations provides a clear roadmap for what to expect during analysis.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism This compound This compound M_OH Hydroxylated Metabolites This compound->M_OH Oxidation M_demethyl Demethylated Metabolites This compound->M_demethyl Oxidation M_iso Isomerized Metabolites This compound->M_iso Oxidation M_gluc Glucuronide Conjugates M_OH->M_gluc Conjugation M_sulf Sulfate Conjugates M_OH->M_sulf Conjugation M_demethyl->M_gluc Conjugation M_demethyl->M_sulf Conjugation Excretion Excretion (Urine, Feces) M_iso->Excretion M_gluc->Excretion M_sulf->Excretion

Figure 1: Predicted metabolic pathways of this compound.

The Analytical Workflow: A Strategy for Discovery and Confirmation

A successful metabolite identification campaign relies on a meticulously planned workflow. The strategy must be sensitive enough to detect trace-level metabolites and specific enough to distinguish them from a dense background of endogenous molecules.

G cluster_sample Sample Collection & Preparation cluster_analysis Analysis & Identification cluster_validation Structural Elucidation Collect Biological Fluid (Plasma, Urine, Feces) Prepare Extraction & Cleanup (PPT, SPE, LLE, Hydrolysis) Collect->Prepare UPLC UPLC-Q-TOF-MS (Metabolite Profiling) Prepare->UPLC Data Data Processing (Metabolite-Finding Software) UPLC->Data Identify Tentative Identification (Accurate Mass, Fragments) Data->Identify Isolate Isolation (optional) (Prep-HPLC) Identify->Isolate For novel metabolites Confirm Structure Confirmation Identify->Confirm Based on known pathways NMR NMR Analysis (1D & 2D NMR) Isolate->NMR NMR->Confirm

Figure 2: A comprehensive workflow for this compound metabolite ID.

Experimental Protocols: From Sample to Spectrum

This section provides detailed, step-by-step methodologies for the key experiments in the workflow. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Sample Preparation: The Foundation of Reliable Data

The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids, salts) while maximizing the recovery of the analytes of interest.[8] The choice of method depends on the biological fluid.

Protocol 3.1.1: Plasma Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise foul the analytical column and ion source.[7] Acetonitrile is often preferred as it also precipitates phospholipids more effectively than methanol.

  • Procedure:

    • Thaw frozen rat plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., magnoflorine, a structurally similar alkaloid).[9]

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 3.1.2: Urine Sample Preparation (Enzymatic Hydrolysis and Extraction)

  • Rationale: Phase II metabolites, particularly glucuronides, are often the most abundant forms in urine. Enzymatic hydrolysis with β-glucuronidase is necessary to cleave the conjugate, allowing for the analysis of the parent aglycone.[10] This step increases the sensitivity of detection for the Phase I metabolite.

  • Procedure:

    • Thaw frozen rat urine samples on ice.

    • In a 2 mL tube, combine 200 µL of urine, 50 µL of 0.1 M acetate buffer (pH 4.0), and 20 µL of β-Glucuronidase from E. coli.[10]

    • Vortex briefly and incubate the mixture at 55°C for 2 hours to ensure complete hydrolysis.

    • After incubation, cool the sample to room temperature.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample. For LLE, add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge. Collect the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.

UPLC-Q-TOF-MS Analysis: High-Resolution Separation and Detection
  • Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides rapid, high-resolution separation of complex mixtures. A reversed-phase C18 column is ideal for retaining and separating the relatively polar this compound and its metabolites.[11] Coupling this with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allows for the acquisition of high-resolution, accurate mass data, which is critical for determining the elemental composition of unknown metabolites.[1]

Protocol 3.2.1: UPLC-Q-TOF-MS Parameters

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY HSS T3 C18 column (2.1 mm × 100 mm, 1.7 µm).[1][5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Justification: Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the tertiary amine in this compound and its metabolites, enhancing ionization efficiency in positive ion mode ESI and improving chromatographic peak shape.[6][12]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B (linear)

    • 15-20 min: 40-95% B (linear)

    • 20-22 min: 95% B (hold)

    • 22.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo G2-XS Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Justification: this compound is a quaternary ammonium alkaloid, and its metabolites are likely to contain basic nitrogen atoms that are readily protonated, making positive ion mode the logical choice for sensitive detection.[12][13]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 450°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects full scan MS and MS/MS data simultaneously).

  • Mass Range: m/z 50-1200.

Data Analysis and Metabolite Identification

Data Mining and Putative Identification

The raw data from the UPLC-Q-TOF-MS is processed using specialized software (e.g., UNIFI, MassLynx) to identify potential metabolites. The process involves comparing the chromatograms of dosed samples with blank control samples to find unique peaks.

The identification of a putative metabolite is a multi-step process based on:

  • Accurate Mass Measurement: The high-resolution mass spectrometer provides a mass measurement with an error of less than 5 ppm. This allows for the confident prediction of the elemental composition (e.g., C₂₀H₂₄NO₄⁺ for this compound).

  • Mass Defect Filtering: Software algorithms can specifically search for mass shifts corresponding to common metabolic reactions (see Table 1).

  • Fragmentation Pattern Analysis: The MS/MS spectrum provides a structural fingerprint. The fragmentation of a metabolite should be logically related to the fragmentation of the parent drug. For example, a hydroxylated metabolite will often show a fragment ion that is 16 Da higher than a corresponding fragment of the parent drug. A key fragment ion for this compound is observed at m/z 192.20, and the presence of a related fragment can be a strong indicator of a metabolite.[9][14]

Table 1: Common Biotransformations of this compound and Corresponding Mass Shifts

Metabolic ReactionChemical ChangeMass Change (Da)Example Putative Metabolite (m/z)
Phase I
Hydroxylation+ O+15.9949358.1650
Dehydrogenation- 2H-2.0156340.1544
Demethylation- CH₂-14.0157328.1544
Phase II
Glucuronidation+ C₆H₈O₆+176.0321518.1967
Sulfation+ SO₃+79.9568422.1117
Methylation+ CH₂+14.0157356.1857
Acetylation+ C₂H₂O+42.0106384.1755

Note: m/z values are calculated based on the monoisotopic mass of this compound (C₂₀H₂₄NO₄⁺, m/z 342.1700).

Structural Elucidation by NMR: The Gold Standard

While MS/MS provides strong evidence for a metabolite's identity, unequivocal structure determination, especially for novel metabolites, requires Nuclear Magnetic Resonance (NMR) spectroscopy.[10] This typically requires isolation of the metabolite in sufficient quantity (µg to mg scale) via preparative HPLC.

Protocol 4.2.1: NMR-Based Structure Elucidation

  • Rationale: A suite of 1D and 2D NMR experiments is used to piece together the molecular structure atom by atom. High-field instruments (≥600 MHz) with cryogenic probes are often necessary to achieve the required sensitivity for the small amounts of isolated material.[10]

  • Procedure:

    • Isolation: Purify the metabolite of interest from a larger-scale biological sample extract using preparative or semi-preparative HPLC.

    • Sample Preparation: Dissolve the purified metabolite (typically 10-500 µg) in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum. This provides initial information on the number and type of protons (aromatic, aliphatic, methoxy, etc.) and their integrations.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing the identification of connected proton systems (e.g., tracing the protons around an aromatic ring or along an alkyl chain).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, assigning each proton to its attached carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment that shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting different spin systems and establishing the overall carbon skeleton. For example, an HMBC correlation from a methoxy proton signal to a specific aromatic carbon confirms the position of the methoxy group.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, but not necessarily bonded. This is crucial for determining the relative stereochemistry of the molecule.

    • Structure Assembly: By integrating the data from all these experiments, a complete 2D structure and its relative stereochemistry can be confidently assigned.

Method Validation: Ensuring Trustworthiness and Reproducibility

For quantitative analysis or for data intended for regulatory submission, the bioanalytical method must be rigorously validated according to guidelines from bodies like the FDA or EMA.[13]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. Assessed as both intra-day and inter-day precision.[14]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity and range are key metrics.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For this compound in rat plasma, LLOQs of 0.5 ng/mL have been reported.[9]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability).[14]

Conclusion

The identification of this compound metabolites is a complex but manageable process that is essential for a complete understanding of its pharmacological and toxicological profile. The integrated approach outlined in this guide, combining high-resolution UPLC-Q-TOF-MS for initial screening and identification with rigorous NMR spectroscopy for structural confirmation, provides a robust framework for researchers. By understanding the causality behind each experimental choice—from the pH of the mobile phase to the selection of a 2D NMR experiment—scientists can move beyond simple protocol execution to intelligent and adaptive method development. This ensures not only the generation of high-quality, reliable data but also accelerates the journey of promising natural products like this compound from the laboratory to the clinic.

References

  • Zhang, F. X., Yuan, Y. L. L., Cui, S. S., Li, M., & Li, R. M. (2021). Characterization of metabolic fate of this compound and its potential pharmacological mechanism against diabetes mellitus by ultra-high-performance liquid chromatography-coupled time-of-flight mass spectrometry and network pharmacology. Rapid Communications in Mass Spectrometry, 35(18), e9157. [Link]

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2020). Characterizing metabolites and potential metabolic pathways changes to understanding the mechanism of medicinal plant Phellodendri Amurensis cortex against doxorubicin-induced nephritis rats using UPLC-Q/TOF-MS metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 188, 113336. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, J., Li, M., Wang, Y., & Liu, X. (2020). In vitro inhibitory effects of this compound on human liver cytochrome P450 enzymes. Xenobiotica, 50(2), 136-141.
  • Li, Y., Yang, J., Zhang, C., Kang, L., & Wang, B. (2016). Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1029-1030, 107-113. [Link]

  • Sun, H., Zhang, A., Wu, X., & Wang, X. (2013). Rapid discovery and global characterization of chemical constituents and rats metabolites of Phellodendri amurensis cortex by ultra-performance liquid chromatography-electrospray ionization/quadrupole-time-of-flight mass spectrometry coupled with pattern recognition approach. Analyst, 138(11), 3303-3315. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Gerstel, Inc. (2013). A High Throughput Automated Sample Preparation and Analysis Workflow for Comprehensive Toxicology Urine Screenings using LC/MS. [Link]

  • Agilent Technologies. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. [Link]

  • Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews, 36(2), 115-142.
  • Chen, Y., Chen, S., & Wang, D. (2011). Characterization and Determination of the Alkaloid Metabolites of Evodiae fructus in Rat Urine by Liquid Chromatography-Tandem Mass Spectrometry Detection. Molecules, 16(7), 5856-5867. [Link]

  • Li, Y., et al. (2016). Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1029-1030, 107-113. [Link]

  • Gabelica, V., & De Pauw, E. (2005). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. International Journal of Mass Spectrometry, 240(3), 239-251.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • World Health Organization. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

  • Verpoorte, R., et al. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis. Frontiers in Plant Science, 13, 969894. [Link]

  • Kang, L. X., et al. (2021). Identification of Prototype Components and Their Metabolites in Rat Serum, Urine and Feces After Oral Administration of Phellodendri Amurensis Cortex Aqueous Extract by UPLC-Orbitrap Fusion Lumos Tribrid-MS. Chinese Journal of Experimental Traditional Medical Formulae, 27(24), 139-146.
  • Cui, J. L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(19), 3132-3181.
  • Li, J. X., et al. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7.
  • Zwartsen, A., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 658602.
  • Guo, Y., et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine, 2019, 7621929. [Link]

  • Su, S., et al. (2023). Biological Importance of this compound in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. Current Pharmaceutical Design, 29(21), 1645-1658.
  • Kwak, M., et al. (2022). Metabolite Fragmentation Visualization.
  • Lee, S., & Jeong, Y. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 21(23), 9093.
  • Lee, J., et al. (2024). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. Metabolites, 14(5), 291.
  • Ghosal, A., et al. (2005). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition, 33(10), 1577-1586.
  • ResearchGate. (2016). Why we do use reversed phase in HPLC?. [Link]

  • Dona, A. C., et al. (2020). NMR Spectroscopy for Metabolomics Research. Metabolites, 10(9), 355.
  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. [Link]

  • Agilent Technologies. (2024). LC/MS analysis of plasma samples from PPMI. [Link]

  • ResearchGate. (n.d.). The transformation pathways of simulated metabolism of this compound.... [Link]

  • PubMed. (1991). [RP-HPLC determination of berberine in cortex Phellodendri]. [Link]

  • Cytochrome P450 (CYP450) is a group of enzymes that play an essential role in Phase I metabolism... (2024). In Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

Sources

Phellodendrine: A Technical Guide to Understanding its Binding Affinity with Key Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid isolated from the bark of Phellodendron amurense, has a rich history in traditional medicine and is now emerging as a compound of significant interest in modern drug discovery.[1] Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, are rooted in its ability to interact with a specific array of protein targets, thereby modulating critical cellular signaling pathways.[2][3] This technical guide provides an in-depth exploration of the known protein targets of this compound and the experimental methodologies employed to elucidate and quantify its binding affinity. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical understanding and practical, field-proven insights into the molecular interactions of this promising natural compound.

Known Protein Targets and Associated Signaling Pathways

This compound's therapeutic potential stems from its influence on several key signaling cascades implicated in various disease states. While direct, quantitative binding affinities (e.g., Kd, Ki, or IC50 values) of this compound to many of its purified protein targets are not yet extensively documented in publicly available literature, its modulatory effects on specific pathways provide strong evidence of direct or indirect interactions.

The AMPK/mTOR Signaling Pathway: A Nexus for Autophagy and Metabolism

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cellular energy homeostasis, metabolism, and autophagy. This compound has been shown to activate AMPK and inhibit mTOR signaling, a mechanism central to its therapeutic effects in conditions like ulcerative colitis and burn sepsis-induced intestinal injury.[4][5][6] Activation of AMPK, a cellular energy sensor, leads to the downstream inhibition of mTOR, which in turn initiates autophagy—a cellular recycling process essential for removing damaged organelles and proteins.[2][7] This modulation helps in restoring cellular homeostasis and mitigating tissue damage.[4][5]

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cellular_Homeostasis Cellular Homeostasis Autophagy->Cellular_Homeostasis Promotes

This compound's activation of the AMPK/mTOR pathway.
The PI3K/Akt/NF-κB Signaling Pathway: A Hub for Inflammation and Cell Survival

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that governs a wide range of cellular processes, including inflammation, cell survival, proliferation, and apoptosis.[8][9] this compound has been demonstrated to exert potent anti-inflammatory effects by inhibiting this pathway.[10][11] It downregulates the phosphorylation of Akt and subsequently suppresses the activation of NF-κB, a key transcription factor responsible for inducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2.[10][12]

PI3K_Akt_NFkB_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFkB NF-κB IκBα->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes Induces

Inhibition of the PI3K/Akt/NF-κB pathway by this compound.
The IL-6/STAT3 Signaling Pathway: A Target in Inflammatory Diseases

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a critical role in the pathogenesis of various inflammatory conditions, including arthritis.[13][14] this compound has been shown to ameliorate gouty arthritis by inhibiting this signaling cascade.[15] By interfering with the IL-6-mediated activation and phosphorylation of STAT3, this compound can suppress the downstream inflammatory responses, highlighting its potential as a therapeutic agent for IL-6-driven diseases.

Mas-related G-protein Coupled Receptor X2 (MRGPRX2): A Key Player in Pseudo-allergic Reactions

MRGPRX2 is a receptor expressed on mast cells that is implicated in non-IgE-mediated pseudo-allergic reactions to various compounds.[16][17] this compound has been found to inhibit mast cell degranulation induced by MRGPRX2 agonists.[18] It is suggested that this compound alters the conformation of the MRGPRX2 protein, thereby inhibiting the activation of downstream signaling molecules like protein kinase C (PKC), which ultimately suppresses the release of histamine and other inflammatory mediators.[18][19]

Quantitative Analysis of this compound-Protein Binding Affinity

To transition from qualitative observations of pathway modulation to a quantitative understanding of molecular interactions, robust biophysical techniques are essential. The following section details the principles and step-by-step protocols for three industry-standard assays to determine the binding affinity of this compound to its protein targets.

Data Summary: this compound's Known and Putative Protein Interactions
Signaling Pathway Key Protein Targets Observed Effect of this compound Potential Therapeutic Application
AMPK/mTORAMPK, mTORActivation of AMPK, Inhibition of mTORUlcerative Colitis, Sepsis, Metabolic Disorders
PI3K/Akt/NF-κBPI3K, Akt, IKK, NF-κBInhibition of phosphorylation and activationInflammation, Cancer, Oxidative Stress
IL-6/STAT3IL-6R, STAT3Inhibition of STAT3 phosphorylationGouty Arthritis, Inflammatory Diseases
MRGPRX2 SignalingMRGPRX2Conformational change and inhibition of activationPseudo-allergic Reactions
InflammationCOX-2, PTGS1, PTGS2Downregulation of expressionInflammation, Pain
NeurotransmissionHTR1AModulation of expressionDepression
Experimental Protocols for Determining Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (the target protein) in the sample cell of a calorimeter. The resulting heat changes are measured after each injection, and the data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[20][21]

Protocol:

  • Sample Preparation:

    • Dissolve the purified target protein and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.[6][22] A common starting buffer is phosphate-buffered saline (PBS) at pH 7.4.

    • Accurately determine the concentrations of both the protein and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated analytical method for this compound).

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.[6]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the injection volume (e.g., 2-10 µL per injection) and the spacing between injections (e.g., 150-180 seconds) to allow for a return to baseline.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe and to allow for equilibration.

    • Proceed with a series of injections of the this compound solution into the protein solution.

    • Continue the titration until the binding sites on the protein are saturated, as indicated by the diminishing heat changes that approach the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

    • Plot the corrected heat changes against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software to calculate Kd, n, and ΔH.[20]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Degas Degas Solutions Prep_Protein->Degas Prep_Ligand Prepare this compound Solution Prep_Ligand->Degas Load_Sample Load Protein into Cell, This compound into Syringe Degas->Load_Sample Titration Titrate this compound into Protein Load_Sample->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Correct_Dilution Correct for Heat of Dilution Integrate_Peaks->Correct_Dilution Fit_Isotherm Fit Binding Isotherm Correct_Dilution->Fit_Isotherm Determine_Parameters Determine Kd, n, ΔH Fit_Isotherm->Determine_Parameters

Workflow for Isothermal Titration Calorimetry.

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[23][24] One binding partner (typically the protein) is immobilized on the sensor chip, and the other (this compound) is flowed over the surface. The binding interaction causes a change in mass on the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[25][26]

Protocol:

  • Immobilization of the Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein solution over the activated surface to allow for covalent immobilization via primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association phase as the this compound binds to the protein.

    • Switch back to the running buffer to monitor the dissociation phase as the this compound unbinds from the protein.

    • Between different this compound concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound this compound without denaturing the immobilized protein.

  • Data Analysis:

    • Record the sensorgrams (plots of response units versus time) for each this compound concentration.

    • Perform a reference subtraction using a blank channel to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and Kd.[27]

Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer).[3] When a small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (the target protein), its tumbling is slowed, leading to an increase in fluorescence polarization.[28][29] In a competitive binding assay, unlabeled this compound competes with the fluorescent tracer for binding to the protein, causing a decrease in fluorescence polarization. This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound.[30]

Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled analog of a known binder to the target protein to serve as the tracer.

    • Determine the optimal concentration of the tracer and the target protein that gives a stable and significant polarization window (the difference in polarization between the bound and free tracer).

  • Competitive Binding Assay:

    • Prepare a series of dilutions of this compound.

    • In a microplate, add the fixed concentrations of the target protein and the fluorescent tracer to each well.

    • Add the different concentrations of this compound to the wells.

    • Include control wells with only the tracer (for minimum polarization) and wells with the tracer and protein but no this compound (for maximum polarization).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal dose-response curve to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value of this compound.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, largely attributable to its interactions with key proteins in critical cellular signaling pathways. While the precise, quantitative binding affinities for many of these interactions remain to be fully elucidated, the established effects on pathways such as AMPK/mTOR, PI3K/Akt/NF-κB, and IL-6/STAT3 provide a strong foundation for further investigation. The experimental methodologies detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—represent the gold standard for quantitatively characterizing these molecular interactions. By applying these techniques, researchers can gain a deeper, more quantitative understanding of this compound's mechanism of action, which is crucial for its continued development as a modern therapeutic agent.

References

  • Ding, W., Qian, K., Bao, W., & Wang, Z. (2025). This compound inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury. Toxicology Research, 14(1), tfae233. [Link]

  • Ding, W., Qian, K., Bao, W., & Wang, Z. (2025). This compound inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury. Toxicology Research. [Link]

  • Ding, W., Qian, K., Bao, W., & Wang, Z. (2025). This compound inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury. Toxicology Research, 14(1), tfae233. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). Nanomicrospheres. [Link]

  • Schön, A., & Freire, E. (2011). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Journal of Visualized Experiments, (55), 3239. [Link]

  • Su, S., Wang, X., Xi, X., Liu, C., Wang, Y., Zhang, Y., ... & Li, Y. (2021). This compound promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis. Journal of Cellular and Molecular Medicine, 25(12), 5707-5720. [Link]

  • Isothermal Titration Calorimetry ITC. (2025, June 26). protocols.io. [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana, New York, NY. [Link]

  • Su, S., Wang, X., Xi, X., Liu, C., Wang, Y., Zhang, Y., ... & Li, Y. (2021). This compound promotes autophagy in ulcerative colitis cells through the AMPK/mTOR signalling pathway. ResearchGate. [Link]

  • Zhang, F. X., Yuan, Y. L., Cui, S. S., Li, M., & Li, R. M. (2022). Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of this compound on inflammation. PeerJ, 10, e13852. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Methods in Molecular Biology, 228, 249-262. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. (n.d.). NECTAR COST. [Link]

  • Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? (2016, July 18). ResearchGate. [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Planning your ITC Experiment. (n.d.). University of Montana. [Link]

  • Wang, J., Sun, S., Zhao, X., Wang, X., Liu, Y., Sun, L., & Jiang, R. (2024). Inhibitory effect of this compound on C48/80-induced allergic reaction in vitro and in vivo. International Immunopharmacology, 134, 112256. [Link]

  • Wang, J., Sun, S., Zhao, X., Wang, X., Liu, Y., Sun, L., & Jiang, R. (2024). Inhibitory effect of this compound on C48/80-induced allergic reaction in vitro and in vivo. ResearchGate. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • In Solution Assays: Fluorescence Polarization. (n.d.). Glycopedia. [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. [Link]

  • Gande, S. L., Kandiyal, P. S., Sahu, D., & Subramanian, V. (2016). Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions. Molecules, 21(3), 282. [Link]

  • Wang, J., et al. (2024). Advances in MRGPRX2-mediated anaphylactoid reactions to traditional Chinese medicine injections. Frontiers in Immunology, 15, 1369527. [Link]

  • Su, G., et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine, 2019, 7621929. [Link]

  • Lee, M. Y., et al. (2025). Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model. Molecules, 30(9), 1795. [Link]

  • Fakurazi, S., et al. (2018). Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways. Inflammation, 41(3), 936-947. [Link]

  • Kim, D. W., et al. (2014). The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation. Journal of Ethnopharmacology, 153(1), 133-141. [Link]

  • IC50 values of extract and the ones calculated to concentration of... (n.d.). ResearchGate. [Link]

  • Chompunud, S., et al. (2024). Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases. International Journal of Molecular Sciences, 25(6), 3233. [Link]

  • Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1029-1038. [Link]

  • Modulation of PI3K/AKT/NF-κB signaling pathway by Avn-c. (n.d.). ResearchGate. [Link]

  • MRGPRX2 Signaling on Mast Cell-Mediated Pseudoallergy and Neuroimmune Interaction. (n.d.). University of Maryland, Baltimore. [Link]

  • Network pharmacological analysis of the main components of Compound... (n.d.). ResearchGate. [Link]

  • Mori, H., et al. (1995). Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of this compound on cellular and humoral immune responses. Planta Medica, 61(1), 45-49. [Link]

  • Apparent equilibrium dissociation constants KD (nM) for the binding of peptides PfRON2sp1 and PfRON2sp2 to AMA1 from different strains of P. falciparum. (n.d.). ResearchGate. [Link]

  • Latourte, A., et al. (2017). Systemic inhibition of IL-6/Stat3 signalling protects against experimental osteoarthritis. Annals of the Rheumatic Diseases, 76(4), 748-755. [Link]

  • Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. (2023, July 19). UCL Discovery. [Link]

  • Lee, J., et al. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Molecules, 27(8), 2636. [Link]

  • Tegtmeyer, M., et al. (2000). Inhibition of interleukin-6 signaling and Stat3 activation by a new class of bioactive cyclopentenone derivatives. Biochemical and Biophysical Research Communications, 276(2), 533-539. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Phellodendrine in Botanical Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of phellodendrine, a bioactive isoquinoline alkaloid found in Phellodendron species (Cortex Phellodendri). The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical and natural product industries. This document provides a comprehensive guide, from the foundational principles of method development to detailed, step-by-step protocols for its validation, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for this compound Quantification

This compound is a significant quaternary alkaloid isolated from the bark of Phellodendron amurense and Phellodendron chinense, plants with a long history of use in traditional medicine.[1][2] Modern pharmacological studies have revealed its potential anti-inflammatory and antimicrobial properties, driving interest in its therapeutic applications.[1][2] Accurate and reliable quantification of this compound is therefore critical for the standardization of raw materials, quality control of finished products, and for pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of components in complex mixtures, such as botanical extracts.[3][4] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing phytoconstituents.[4][5] This note details the systematic development and validation of an isocratic RP-HPLC method for this compound quantification.

Foundational Principles of Method Development

The development of a robust HPLC method is a systematic process. Our approach is grounded in the physicochemical properties of this compound and the fundamental principles of chromatography.

Analyte Considerations: this compound

This compound is a quaternary isoquinoline alkaloid, which makes it a basic and relatively polar compound.[1] Its structure contains a chromophore that absorbs UV radiation, allowing for UV-based detection. A reported UV absorption maximum for this compound is approximately 284 nm, which provides good sensitivity and selectivity.[6]

Chromatographic Choices: Explaining the "Why"
  • Mode of Chromatography: Reversed-Phase HPLC. Reversed-phase chromatography, with its non-polar stationary phase and polar mobile phase, is the most versatile and widely used mode in HPLC, particularly for pharmaceutical analysis.[5][7] It is well-suited for separating moderately polar compounds like alkaloids.

  • Stationary Phase: C18 (Octadecylsilyl) Column. The C18 column is the workhorse of reversed-phase HPLC, offering a hydrophobic stationary phase that provides excellent retention for a wide range of compounds, including alkaloids.[8][9] The long alkyl chains create a non-polar environment, and retention is based on the hydrophobic interactions between the analyte and the stationary phase.[9] Modern, high-purity, end-capped C18 columns are recommended to minimize interactions with residual silanol groups, which can cause peak tailing with basic analytes like this compound.[10]

  • Mobile Phase: Acetonitrile and Acidified Water.

    • Acetonitrile (ACN): Chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

    • Acidified Water: this compound is a basic compound. In an un-buffered or neutral mobile phase, it can interact with acidic residual silanols on the silica-based stationary phase via an ion-exchange mechanism.[11][12] This secondary interaction leads to poor peak shape, specifically tailing.[10] By acidifying the mobile phase (e.g., with phosphoric acid or formic acid) to a pH of 2-4, the silanol groups are protonated and their negative charge is suppressed.[12] This minimizes the undesirable secondary interactions, resulting in sharper, more symmetrical peaks.[10][11] An acidic mobile phase also ensures that the this compound, a quaternary amine, remains in its ionized form, leading to consistent retention.

  • Detection: UV Absorbance. Based on available literature, this compound exhibits a UV maximum at approximately 284 nm.[6] A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, confirming peak purity and identity. For routine quantification, a single wavelength detector set at 284 nm provides excellent sensitivity and specificity. Another common wavelength for the simultaneous determination of multiple alkaloids in Phellodendron extracts is around 220 nm.[13][14]

Method Development Workflow

The logical progression from initial parameter selection to a fully validated method is crucial. This workflow ensures that all critical parameters are systematically evaluated and optimized.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Define Analytical Target Profile (Analyte: this compound) B Select Column (e.g., C18, 5 µm, 4.6x250 mm) A->B C Select Mobile Phase (Acetonitrile & Acidified Water) B->C D Select Detector & Wavelength (UV/PDA @ 284 nm) C->D E Optimize Mobile Phase Ratio (Isocratic vs. Gradient) D->E Initial Runs F Optimize Flow Rate (e.g., 1.0 mL/min) E->F G System Suitability Testing (Tailing Factor, Resolution, etc.) F->G Refine & Finalize H Specificity G->H Proceed to Validation I Linearity & Range H->I J Accuracy (Recovery) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Final Method Protocol & Report M->N Method Finalized

Caption: Workflow for HPLC Method Development and Validation.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.

  • This compound Reference Standard: Purity ≥98% (Sigma-Aldrich or equivalent).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Phosphoric acid (85%, analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filters: 0.45 µm PTFE syringe filters.

  • Standard Laboratory Glassware: Volumetric flasks, pipettes.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in a ratio of 36:64 (v/v).[6] Degas the mobile phase by sonication for 15 minutes before use.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase.

Sample Preparation (from Cortex Phellodendri Powder)
  • Accurately weigh 0.5 g of pulverized Cortex Phellodendri into a 50 mL centrifuge tube.

  • Add 25 mL of 75% methanol.[15]

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (36:64, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 284 nm
Run Time 15 minutes

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following parameters were evaluated according to ICH Q2(R1) guidelines.[15][16]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Protocol: Inject the 50 µg/mL this compound standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor (Asymmetry): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Inject a blank (mobile phase), a standard solution of this compound, and a sample extract of Cortex Phellodendri. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.

  • Acceptance Criteria: The this compound peak in the sample chromatogram should be free from any co-eluting peaks. Peak purity analysis using a PDA detector should indicate a pure peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of this compound standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) from the stock solution. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

  • Protocol: A sample of known concentration (placebo or a previously analyzed sample) is spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the response (typically the y-intercept of the regression line) and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration and showing acceptable precision (RSD ≤ 10%) and accuracy.

Results and Discussion: Example Validation Data

The following tables present example data that would be generated during the validation of this method.

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1 8.52 1254321 1.15 6543
2 8.51 1261234 1.14 6589
3 8.53 1258765 1.16 6512
4 8.52 1255432 1.15 6555
5 8.51 1260987 1.14 6598
6 8.52 1257890 1.15 6540
Mean 8.52 1258105 1.15 6556
SD 0.008 2987.6
%RSD 0.09 0.24

The system meets the acceptance criteria.

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5 125100
10 251500
25 628000
50 1255000
100 2512000
Linear Regression y = 25089x + 1250
Correlation Coefficient (r²) 0.9998

The method is linear over the specified range.

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 40.0 39.8 99.5%
100% 50.0 50.3 100.6%
120% 60.0 59.2 98.7%
Mean Recovery 99.6%

The method is accurate.

Table 4: Precision Data

Parameter Assay Value (% Label Claim) % RSD
Repeatability (n=6) 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 0.35
Intermediate Precision (Day 2, n=6) 100.5, 100.8, 99.9, 101.0, 100.3, 100.6 0.41

The method is precise.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, linear, accurate, and precise for the quantification of this compound. The detailed protocols for both the analysis and the method validation provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method for routine quality control and research purposes. This validated method serves as a reliable tool for ensuring the quality and consistency of products containing Cortex Phellodendri.

References

  • AOAC INTERNATIONAL. (2013). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]

  • European Medicines Agency. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gong, L., He, J., Gao, Y., & Li, P. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Journal of Biological Sciences, 24(7), 1584-1589. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Li, H., Song, X., Li, P., Wang, T., Qin, L., Zhou, J., & Lei, F. (2021). Separation of alkaloids and their analogs in HPLC using rosin-based polymer microspheres as stationary phases. RSC Advances, 11(20), 12247-12255. [Link]

  • Liu, X., Li, Y., Wang, X., & Bi, K. (2019). Determination of Bioactive Compounds in Cortex Phellodendri by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL, 102(6), 1736-1741. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Uniyal, G. C., Bala, S., Mathur, A. K., & Kulkarni, R. N. (2001). Symmetry C18 column: a better choice for the analysis of indole alkaloids of Catharanthus roseus. Phytochemical analysis, 12(3), 206–210. [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2023). Brief Overview: HPLC Method Development and Validation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2026). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. [Link]

  • Studzińska, S., & Bocian, S. (2011). Effect of chromatographic conditions on the separation and system efficiency for HPLC of selected alkaloids on different stationary phases. Acta poloniae pharmaceutica, 68(1), 19-28. [Link]

  • Uniyal, G. C., Bala, S., Mathur, A. K., & Kulkarni, R. N. (2001). Symmetry C18 column: a better choice for the analysis of indole alkaloids of Catharanthus roseus. Phytochemical Analysis, 12(3), 206-210. [Link]

  • GL Sciences. (2023). What are C18 HPLC columns?[Link]

  • ResearchGate. (2025). Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. [Link]

  • MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • Semantic Scholar. (2019). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Li, L., Huang, T., Tian, C., Wang, G., & Li, X. (2016). The defensive effect of this compound against AAPH-induced oxidative stress through regulating the AKT/NF-κB pathway in zebrafish embryos. Life sciences, 157, 97–106. [Link]

  • GL Sciences Inc. (2023). What are C18 HPLC columns?[Link]

Sources

UPLC-MS/MS determination of Phellodendrine in rat plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity UPLC-MS/MS Determination of Phellodendrine in Rat Plasma

Executive Summary

This compound is a quaternary ammonium alkaloid and a bioactive marker in Cortex Phellodendri (Phellodendron amurense), widely utilized in Traditional Chinese Medicine (TCM) for its anti-inflammatory and immunosuppressive properties. Despite its therapeutic potential, its high polarity and low plasma abundance make pharmacokinetic (PK) profiling challenging.

This protocol details a validated, high-throughput UPLC-MS/MS methodology for quantifying this compound in rat plasma.[1] Unlike varying HPLC-UV methods, this protocol utilizes Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode to achieve an LLOQ of 0.5 ng/mL. The method prioritizes rapid protein precipitation (PPT) for sample preparation to maximize recovery while maintaining column longevity.

Experimental Design & Rationale (The "Why")

  • Chromatographic Strategy: this compound is a polar, quaternary alkaloid. Standard C18 columns often yield peak tailing due to silanol interactions. We utilize a Bridged Ethyl Hybrid (BEH) C18 column , which operates effectively at higher pH ranges if needed, though here we use an acidic mobile phase to ensure the alkaloid remains fully protonated for maximum MS sensitivity.

  • Mass Spectrometry Logic: The quaternary nitrogen provides a permanent positive charge, making ESI+ the mandatory ionization mode. The transition

    
     342.2 
    
    
    
    192.2 is selected for quantification due to the specific cleavage of the tetrahydroisoquinoline moiety, offering high specificity against biological background noise.
  • Internal Standard (IS) Selection: While some literature suggests using Magnoflorine, it is isobaric (

    
     342) to this compound. To prevent cross-talk and ensure data integrity, this protocol recommends Carbamazepine  or Berberine  (if not a co-analyte) as the Internal Standard.
    

Workflow Visualization

The following diagram outlines the critical path from blood collection to data acquisition.

Phellodendrine_Workflow cluster_0 Sample Collection cluster_1 Sample Preparation (PPT) cluster_2 UPLC-MS/MS Analysis Blood Rat Blood Collection (Heparinized Tubes) Plasma Centrifugation (3500 rpm, 10 min, 4°C) Blood->Plasma Aliquot Aliquot 100 µL Plasma Plasma->Aliquot Spike Add 20 µL Internal Standard (Carbamazepine/Berberine) Aliquot->Spike Precipitate Add 300 µL Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex (3 min) & Centrifuge (12,000 rpm, 10 min) Precipitate->Vortex Supernatant Transfer Supernatant (Evaporate & Reconstitute) Vortex->Supernatant Injection Inject 2 µL into UPLC Supernatant->Injection Separation BEH C18 Column Gradient Elution Injection->Separation Detection ESI+ MRM Detection (m/z 342.2 -> 192.2) Separation->Detection

Figure 1: Step-by-step bioanalytical workflow for this compound extraction and quantification.

Detailed Protocol

Chemicals and Reagents
  • Reference Standard: this compound (Purity > 98%).

  • Internal Standard (IS): Carbamazepine (preferred) or Berberine.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Formic Acid (FA), LC-MS grade.

  • Matrix: Drug-free Sprague-Dawley rat plasma (heparinized).

Instrumentation & Conditions

Liquid Chromatography (UPLC)

  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).[2][3][4]
    
  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mobile Phase Gradient:

  • Phase A: 0.1% Formic Acid in Water.[1][2][4][5][6]

  • Phase B: Acetonitrile.[2][5][7][8]

Time (min)% Phase A% Phase BCurve
0.09010Initial
1.090106
3.040606
4.010906
5.010906
5.190101
7.09010Re-equilibration

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[6][9]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
This compound 342.2192.2 3025Quantifier
342.2177.13035Qualifier
Carbamazepine (IS) 237.1194.12520Internal Std
Berberine (Alt IS) 336.1320.13525Internal Std
Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Transfer 100 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Spike 20 µL of Internal Standard solution (500 ng/mL).

  • Precipitate proteins by adding 300 µL of Acetonitrile.

  • Vortex vigorously for 3 minutes to ensure complete protein denaturation.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (A:B = 90:10).

  • Centrifuge again (12,000 rpm, 5 min) and transfer to UPLC vials.

Method Validation Criteria

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be met:

  • Linearity:

    
     ng/mL (
    
    
    
    ).
  • LLOQ: 0.5 ng/mL (Signal-to-Noise ratio

    
    ).
    
  • Accuracy & Precision: Intra- and inter-day variability (CV) within

    
     ( 
    
    
    
    at LLOQ).
  • Recovery:

    
     (Consistent across low, medium, and high QC levels).
    
  • Matrix Effect:

    
     (Compare post-extraction spike vs. neat solution).
    

Pharmacokinetic Application

Study Design:

  • Subjects: Sprague-Dawley Rats (

    
     g).
    
  • Dosing: Oral (PO) administration of Cortex Phellodendri extract or pure this compound (

    
     mg/kg).
    
  • Sampling Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[10]

Expected PK Profile: this compound typically exhibits rapid absorption but fast elimination.

  • 
    : 
    
    
    
    hours.
  • 
    :  Approx. 2.0 hours.[2]
    
  • Elimination: Renal excretion is a major pathway; high concentrations may be found in kidney tissue [1].

Expert Troubleshooting & Tips

  • Carryover: Alkaloids are "sticky." If carryover is observed in blank samples after a high concentration standard, add a needle wash step involving Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Isomer Separation: this compound (

    
     342) has structural isomers like Magnoflorine. While their product ions differ, chromatographic separation is crucial. Ensure the gradient holds at 10% B for at least 1 minute initially to separate hydrophilic interferences.
    
  • Stability: this compound is light-sensitive. Perform extraction under low light or use amber vials.

References

  • Ren, L., et al. (2016). Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B, 1029, 95-101.[11]

  • Zhang, F., et al. (2020). Pharmacokinetic Comparisons of Six Major Bioactive Components in Rats after Oral Administration of Crude and Saltwater Processed Phellodendri amurensis Cortex.[2] Pharmacognosy Magazine, 16(67), 116.[2]

  • Xu, X., et al. (2017). Simultaneous determination of anemoside B4, this compound, berberine, palmatine, obakunone, esculin, esculetin in rat plasma by UPLC-ESI-MS/MS and its application to a comparative pharmacokinetic study in normal and ulcerative colitis rats. Journal of Chromatography B, 1061, 408-417.

Sources

In Vitro Cytotoxicity of Phellodendrine: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Phellodendrine as a Potential Anticancer Agent

This compound, an isoquinoline alkaloid derived from the bark of the Phellodendron amurense tree, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in oncology.[1][2] This natural compound has been shown to exert cytotoxic effects on a variety of cancer cell lines, making it a compelling candidate for further investigation in drug development.[3][4][5] The anticancer activity of this compound is attributed to its ability to induce apoptosis, or programmed cell death, and modulate key signaling pathways involved in cell proliferation and survival.[4][5]

This comprehensive guide provides detailed application notes and step-by-step protocols for assessing the in vitro cytotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the anticancer potential of this promising natural product. The protocols herein are presented with an emphasis on the scientific rationale behind each step, ensuring a thorough understanding of the experimental design and data interpretation.

Mechanism of Action: How this compound Induces Cancer Cell Death

This compound's cytotoxic effects are multifaceted, primarily revolving around the induction of apoptosis and the modulation of critical cellular signaling pathways. Understanding these mechanisms is crucial for designing and interpreting cytotoxicity assays.

Induction of Apoptosis

Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. This compound has been demonstrated to reinstate this process in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Key events in this compound-induced apoptosis include:

  • Mitochondrial Membrane Potential (MMP) Depolarization: this compound can disrupt the integrity of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5]

  • Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are the executioner enzymes of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.[4]

  • Phosphatidylserine (PS) Externalization: In the early stages of apoptosis, PS, a phospholipid normally found on the inner leaflet of the plasma membrane, flips to the outer leaflet. This serves as an "eat me" signal for phagocytes and is a key marker for detecting early apoptosis.

Modulation of Signaling Pathways

This compound has been shown to influence several signaling pathways that are often dysregulated in cancer:

  • AMPK/mTOR Pathway: this compound can activate AMP-activated protein kinase (AMPK), a cellular energy sensor.[6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6]

  • AKT/NF-κB Pathway: The PI3K/AKT pathway is a critical survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[7][8] Furthermore, it can suppress the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory and anti-apoptotic genes.[7][8]

The interplay of these mechanisms contributes to the overall cytotoxic effect of this compound on cancer cells. The following protocols are designed to quantify these effects.

Quantitative Assessment of this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Phellodendron amurense extract, of which this compound is a major component, in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell line characteristics.

Cell LineCancer TypeAssayIC50 (µg/mL)Reference
HCT 116Colorectal CarcinomaMTS118.5[3]
HeLaCervical CarcinomaMTS133.0[3]
MCF-7Breast CancerMTS187.5[3]
A549Lung CarcinomaMTS203.1[3]
PANC-1Pancreatic CancerMTTVaries[4][5]
MiaPaCa-2Pancreatic CancerMTTVaries[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for three common in vitro cytotoxicity assays: the MTT assay, the LDH assay, and the Annexin V-FITC/PI apoptosis assay.

MTT Assay: Assessing Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in culture medium. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to dissolve the formazan crystals completely.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

LDH Assay: Quantifying Cell Lysis

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is directly proportional to the number of dead cells.

LDH_Workflow A Seed and treat cells as in MTT assay B Centrifuge the plate to pellet cells A->B C Transfer supernatant to a new 96-well plate B->C D Add LDH reaction mixture C->D E Incubate for 30 minutes at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: A schematic representation of the LDH cytotoxicity assay workflow.

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/PI Apoptosis Assay: Differentiating Apoptotic and Necrotic Cells

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[5][11] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[5][11] PI is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 minutes at room temperature E->F G Analyze by flow cytometry F->G

Caption: A step-by-step workflow for the Annexin V-FITC/PI apoptosis assay.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and treat with this compound as described previously.

  • Cell Harvesting and Washing:

    • After the treatment period, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

This compound-Modulated Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound, leading to the induction of apoptosis in cancer cells.

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK mTOR mTOR AMPK->mTOR Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation

Caption: this compound activates the AMPK pathway, leading to the inhibition of mTOR and reduced cell proliferation.

AKT_NFkB_Pathway This compound This compound AKT AKT This compound->AKT Inhibition NFkB NF-κB AKT->NFkB Inhibition Apoptosis Apoptosis NFkB->Apoptosis Inhibition

Caption: this compound inhibits the AKT/NF-κB signaling pathway, thereby promoting apoptosis.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapies. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of its cytotoxic and apoptotic effects. By employing these standardized assays, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound and its derivatives. A thorough understanding of its mechanisms of action, coupled with rigorous experimental validation, will be instrumental in advancing this natural compound from the laboratory to potential clinical applications.

References

  • Balažová, M., et al. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Life (Basel), 12(5), 767. [Link]

  • Thu, P. M., et al. (2019). This compound chloride suppresses proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis. European Journal of Pharmacology, 850, 23–34. [Link]

  • (PDF) Molecular and cellular pharmacology this compound chloride suppresses proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis. (2025, November 20). ResearchGate. [Link]

  • Ding, W., et al. (2025). This compound inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury. Toxicology Research, 14(1), tfae233. [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024, October 15). Semantic Scholar. [Link]

  • Lin, F.-W., et al. (2020). α-Phellandrene enhances the apoptosis of HT-29 cells induced by 5-fluorouracil by modulating the mitochondria-dependent pathway. Oncology Letters, 20(3), 234. [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. [Link]

  • Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans. (n.d.). PMC. [Link]

  • Su, S., et al. (2021). This compound promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis. Journal of Cellular and Molecular Medicine, 25(12), 5707–5720. [Link]

  • IC50 values of extracts on Hela cell line. (n.d.). ResearchGate. [Link]

  • This compound alleviates acute pancreatitis by inhibiting p38 MAPK-p47phox pathway-mediated neutrophil extracellular traps formation and ROS production. (2025, October 9). PubMed. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). [Link]

  • mcf-7 cells ic50: Topics by Science.gov. (n.d.). [Link]

  • Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. (2019, April 1). Semantic Scholar. [Link]

  • HCT116 cells – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Chemical Constituents of Callistemon subulatus and Their Anti-Pancreatic Cancer Activity against Human PANC-1 Cell Line. (2022, September 21). [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023, August 7). bioRxiv. [Link]

  • Phytochemical analysis and anticancer effect of Camellia oleifera bud ethanol extract in non-small cell lung cancer A549 cells. (2024, March 27). Frontiers. [Link]

  • The IC50 value of HCT-116-CriR and HCT-116 was evaluated by MTT assay. (n.d.). ResearchGate. [Link]

  • Mammea siamensis Flower Extract-Induced Cell Death Apoptosis in HCT116 Colon Cancer Cells via Vacuolar-Type H+-ATPase Inhibition Associated with GSK-3β/β-Catenin, PI3K/Akt/NF-κB, and MAPK Signaling Pathway. (2025, March 21). MDPI. [Link]

  • Human Pancreas Cell MIA PaCa-2-based Proliferation Assay Service. (n.d.). Creative Biolabs. [Link]

Sources

Application Note: Semisynthesis and Validation of Phellodendrine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical chemists and drug development scientists requiring a robust, high-purity internal standard for the quantification of Phellodendrine in biological matrices.


)
Proposed Standard:  this compound-d3 (

)[1]

Executive Summary

This compound is a quaternary ammonium isoquinoline alkaloid widely researched for its anti-inflammatory, immunosuppressive, and anti-nephritic properties. Accurate quantification in plasma and tissue via LC-MS/MS is critical for pharmacokinetic (PK) profiling.[1]

Current methodologies often rely on structural analogs (e.g., Magnoflorine or Berberine) as internal standards (IS). However, these analogs do not perfectly track this compound’s ionization efficiency or matrix effects. This protocol details the semisynthesis of this compound-d3 via the specific


-methylation of its tertiary amine precursor, Coreximine, using Iodomethane-d3 (

).[1] This produces an isotopically labeled standard with identical chromatographic behavior but a distinct mass shift (+3 Da), ensuring superior precision in bioanalytical assays.

Scientific Rationale & Retrosynthetic Analysis

The Challenge: Quaternary Ammonium Quantification

This compound is a permanently charged cation. This creates specific challenges in LC-MS/MS:

  • Matrix Effects: Quaternary amines are susceptible to ion suppression from phospholipids in plasma.

  • Retention Shifts: Analog IS molecules often elute at different times, failing to compensate for suppression zones.

  • Deuterium Exchange: Labile protons (e.g., -OH) exchange with solvent

    
    , making them unsuitable for labeling.[1]
    
The Solution: Stable -Methyl-d3 Labeling

The optimal labeling site is the


-methyl group.[1] this compound is structurally the 

-methyl quaternary salt of the tertiary alkaloid Coreximine .
  • Reaction: Nucleophilic substitution (

    
    ) of the tertiary nitrogen on Coreximine with Iodomethane-d3.[1]
    
  • Stability: The

    
     bond is metabolically and chemically stable, unlike 
    
    
    
    -methyl groups which may undergo metabolic demethylation.[1]
Reaction Scheme

The synthesis converts the tertiary amine (Coreximine) to the quaternary ammonium salt (this compound-d3).

SynthesisPath Coreximine Coreximine (Tertiary Amine Precursor) C19H21NO4 Intermediate Transition State (SN2 Attack) Coreximine->Intermediate Reagents Reagents: Iodomethane-d3 (CD3I) Solvent: Acetone/MeOH Reagents->Intermediate Product This compound-d3 (Quaternary Salt) [M]+ = m/z 345.2 Intermediate->Product Quaternization IonExchange Optional: Anion Exchange (I- to Cl- or Formate) Product->IonExchange

Figure 1: Synthetic pathway for this compound-d3 via direct quaternization.

Detailed Synthesis Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Precursor: (-)-Coreximine (CAS: 483-04-5, >98% purity).[1]

  • Labeling Reagent: Iodomethane-d3 (

    
    , 
    
    
    
    99.5 atom % D).[1] Warning: Carcinogenic and volatile.
  • Solvent: Anhydrous Acetone or Methanol.[1]

  • Purification: HPLC grade Acetonitrile, Water, Formic Acid.

  • Equipment: Sealed pressure tube or reflux condenser, Rotary evaporator, Preparative HPLC (optional).

Step-by-Step Procedure
Phase 1: Quaternization Reaction[1]
  • Dissolution: In a dry 10 mL round-bottom flask or pressure tube, dissolve 50 mg (0.15 mmol) of (-)-Coreximine in 3 mL of anhydrous acetone.

    • Note: Acetone is preferred over methanol to promote precipitation of the iodide salt product.

  • Reagent Addition: Add 28 µL (0.45 mmol, 3.0 eq) of Iodomethane-d3.

    • Safety: Perform in a fume hood.

      
       is highly volatile (
      
      
      
      42°C).
  • Incubation: Seal the vessel and stir at room temperature for 4–6 hours.

    • Optimization: If precipitation is slow, warm gently to 35°C, but avoid high heat to prevent degradation.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; MeOH:CH2Cl2 1:10). The starting material (tertiary amine) will migrate, while the quaternary product will remain at the baseline or require a polar mobile phase (e.g., MeOH:Water:Acetic Acid) to move.

Phase 2: Isolation and Workup
  • Precipitation: The this compound-d3 iodide salt typically precipitates as a pale yellow solid.[1]

  • Filtration: Filter the precipitate and wash with cold diethyl ether (

    
    ) to remove unreacted 
    
    
    
    and Coreximine.
  • Drying: Dry the solid under high vacuum for 2 hours.

Phase 3: Anion Exchange (Crucial for LC-MS)

Iodide ions (


) can suppress ionization in ESI-MS.[1] It is recommended to convert the salt to a Chloride or Formate form.
  • Dissolve the iodide salt in 50% aqueous methanol.

  • Pass through a small column of Amberlite IRA-402 (Cl- form) or similar anion exchange resin.[1]

  • Evaporate the eluate to obtain This compound-d3 Chloride .[1]

Quality Control & Validation

Before use in bioanalysis, the IS must be characterized.

A. Mass Spectrometry (ESI+)

Infuse the standard into the MS to confirm deuterium incorporation.

ParameterNative this compoundThis compound-d3 (IS)
Precursor Ion (

)

342.2

345.2
Product Ion (

)

192.1

192.1
(or shifted fragment)
Mass Shift -+3.0 Da
Isotopic Purity ->99% (Check for

342 contribution)

Note on Fragmentation: The major fragment of this compound often involves the Retro-Diels-Alder (RDA) cleavage of the C-ring.[1] If the charge and the


 group are retained in the fragment, the fragment mass will also shift by +3 Da. If the fragment loses the nitrogen moiety, the mass remains unchanged. Empirical verification of the transition is required. 
B. NMR Validation
  • 1H-NMR (DMSO-d6): Confirm the absence of the singlet peak at

    
     ppm corresponding to the 
    
    
    
    group seen in native this compound.
  • Confirmation: The rest of the skeletal protons should match the native spectra.

LC-MS/MS Bioanalytical Protocol

This workflow integrates the synthesized IS into a plasma pharmacokinetic study.

Sample Preparation (Protein Precipitation)[1][14]
  • Aliquot: 50 µL Rat/Human Plasma.

  • IS Addition: Add 10 µL of This compound-d3 working solution (e.g., 500 ng/mL in MeOH).

  • Precipitation: Add 150 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min.

  • Centrifugation: 12,000 rpm for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to prevent peak tailing of amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Add IS: This compound-d3 Sample->IS_Add Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract LC UPLC Separation (BEH C18 Column) Extract->LC Supernatant MS ESI+ Detection MRM Mode LC->MS Data Quantification (Ratio Analyte/IS) MS->Data m/z 342.2 -> 192 m/z 345.2 -> 192

Figure 2: Bioanalytical workflow utilizing this compound-d3.

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link][1]

  • Li, P., et al. (2016).[4] Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Atzrodt, J., et al. (2018).[5] The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Contextual grounding for deuteration strategies). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Phellodendrine Degradation During Thermal Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimal extraction of phellodendrine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the thermal extraction of this valuable quaternary ammonium alkaloid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and maximize the yield and purity of your this compound extracts.

Introduction: The Challenge of this compound's Thermolability

This compound, a key bioactive compound isolated from the bark of Phellodendron species, possesses a range of promising pharmacological activities, including anti-inflammatory and immunosuppressive effects.[1][2] However, its chemical structure as a quaternary ammonium alkaloid makes it susceptible to thermal degradation during common extraction procedures.[3] Understanding and mitigating this degradation is critical for obtaining accurate, reproducible results and for the development of effective this compound-based therapeutics.

This guide will delve into the mechanisms of this compound degradation, provide actionable strategies for its prevention, and offer robust analytical methods for monitoring the integrity of your extracts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation during thermal extraction?

A1: The primary thermal degradation pathway for this compound, as a quaternary ammonium alkaloid, is the Hofmann elimination .[4][5] This is an E2 (elimination, bimolecular) reaction that occurs in the presence of heat and a base, resulting in the formation of a tertiary amine and the least-substituted alkene (the "Hofmann product").[4][5][6] In the context of this compound extraction, residual basic compounds within the plant matrix or the use of alkaline solvents can facilitate this degradation pathway, especially at elevated temperatures.

Q2: At what temperatures does significant degradation of this compound typically occur?

A2: While a precise degradation temperature for pure this compound is not extensively documented, studies on similar alkaloids suggest that thermal decomposition can become significant at temperatures above 60-80°C, particularly with prolonged exposure.[7][8] Modern extraction techniques like ultrasound-assisted extraction (UAE) often utilize milder temperature ranges (e.g., 30-60°C) to minimize the degradation of thermolabile compounds.[7] For traditional methods like decoction or Soxhlet extraction, which employ higher temperatures, the risk of degradation is substantially increased.[9]

Q3: How does the choice of solvent impact this compound stability?

A3: Solvent selection is a critical factor influencing both extraction efficiency and this compound stability. This compound, as a quaternary ammonium salt, is more soluble in polar solvents like water, methanol, and ethanol.[3] The use of slightly acidic solvents (e.g., methanol or ethanol with a small amount of a weak acid like formic acid) can enhance stability by keeping the alkaloid in its more stable salt form. Conversely, alkaline conditions can promote the Hofmann elimination, leading to degradation. Therefore, highly basic solvents should be avoided during thermal extraction.

Q4: Can the pH of the extraction medium be optimized to protect this compound?

A4: Yes, controlling the pH of the extraction medium is a key strategy for minimizing this compound degradation. An acidic to neutral pH range is generally preferred to maintain the stability of protoberberine alkaloids like this compound. Acidifying the solvent can help to keep this compound in its protonated, more stable quaternary ammonium salt form, thus suppressing the Hofmann elimination reaction which is base-catalyzed.

Q5: What are the best practices for drying and preparing the plant material to preserve this compound?

A5: Proper pre-extraction handling is crucial. For heat-sensitive compounds like this compound, freeze-drying is the recommended method as it removes moisture at low temperatures, preserving the integrity of thermolabile compounds.[10] If oven-drying is necessary, it should be conducted at low temperatures (e.g., 30-50°C) to minimize degradation.[10] Additionally, protecting the plant material from light during drying and storage is advisable, as photodegradation can also occur.

Troubleshooting Guides

Issue 1: Low this compound Yield in the Final Extract

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Thermal Degradation - Lower the extraction temperature. For methods like maceration or ultrasonic-assisted extraction, aim for a temperature range of 40-60°C. - Reduce extraction time. Prolonged exposure to heat, even at moderate temperatures, can lead to cumulative degradation. Optimize your extraction duration to find the balance between yield and stability. - Consider alternative extraction methods. Techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can offer higher efficiency at lower temperatures and shorter times compared to traditional boiling methods.[7][8]
Suboptimal Solvent Choice - Use polar, slightly acidic solvents. A mixture of methanol or ethanol with a small percentage of a weak acid (e.g., 0.1% formic acid) can improve both solubility and stability. - Avoid strongly basic conditions. Alkaline environments promote the Hofmann elimination, the primary degradation pathway for this compound.
Incomplete Extraction - Ensure proper particle size. Grind the dried plant material to a fine powder to increase the surface area for solvent penetration. - Optimize the solid-to-liquid ratio. A sufficient volume of solvent is necessary to ensure complete extraction. Experiment with different ratios to find the optimum for your specific plant material.
Photodegradation - Protect your sample from light. Use amber glassware for extraction and storage to prevent light-induced degradation.
Issue 2: Presence of Unknown Peaks in Chromatographic Analysis

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Recommendations
This compound Degradation Products - Hypothesize Hofmann elimination products. The primary degradation products are likely a tertiary amine and an alkene. While the exact structures for this compound are not definitively reported, you can predict their formation based on the Hofmann elimination mechanism. - Employ Mass Spectrometry (MS) for identification. Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks. This data can help in the tentative identification of the degradation products.[11][12]
Co-eluting Impurities - Optimize your chromatographic method. Adjust the mobile phase gradient, flow rate, or column temperature to improve the separation of this compound from other co-extracted compounds. - Use a high-resolution column. A column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak shape.
Matrix Effects in MS Detection - Perform a matrix effect study. Analyze a blank matrix spiked with a known concentration of this compound standard to assess for ion suppression or enhancement. - Improve sample clean-up. Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components prior to LC-MS analysis.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize this compound yield while minimizing thermal degradation.

Materials:

  • Dried and powdered Phellodendron bark

  • 80% Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrasonic bath with temperature control

  • Amber glassware (beakers, flasks)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Solvent Preparation: Prepare an 80% methanol solution containing 0.1% formic acid.

  • Maceration: Accurately weigh 10 g of powdered Phellodendron bark and place it in a 250 mL amber beaker. Add 100 mL of the acidified 80% methanol.

  • Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 40°C and sonicate for 30 minutes.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 40°C to prevent degradation during solvent removal.

  • Storage: Store the final concentrated extract in an amber vial at -20°C, protected from light.

Protocol 2: HPLC-DAD Method for Quantification of this compound

This method is suitable for the routine analysis of this compound in extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient can be optimized, for example: 0-10 min, 10-20% B; 10-25 min, 20-30% B; 25-30 min, 30-40% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the concentrated extract from Protocol 1 with the initial mobile phase to a suitable concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Logical Workflow for Minimizing this compound Degradation

workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Drying Drying Method Grinding Grinding Drying->Grinding Solvent Solvent Selection (Polar, Acidic) Grinding->Solvent Method Extraction Method (e.g., UAE) Solvent->Method Parameters Parameter Optimization (Temp, Time) Method->Parameters Concentration Concentration (Low Temp) Parameters->Concentration Storage Storage (Dark, Cold) Concentration->Storage QC Quality Control (HPLC/UPLC-MS) Storage->QC

Caption: A logical workflow illustrating the key stages and considerations for minimizing this compound degradation from pre-extraction to analysis.

Degradation Pathway of this compound (Hypothesized)

degradation This compound This compound (Quaternary Ammonium Alkaloid) Products Degradation Products This compound->Products Heat, Base (Hofmann Elimination) Tertiary_Amine Tertiary Amine Products->Tertiary_Amine Alkene Alkene (Hofmann Product) Products->Alkene

Sources

Technical Support Center: Overcoming Matrix Effects in Phellodendrine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Phellodendrine is a quaternary ammonium alkaloid (


) found in Phellodendron amurense and Phellodendron chinense.[1] Unlike typical basic drugs, it carries a permanent positive charge regardless of pH. This physicochemical property creates unique challenges in LC-MS/MS analysis, primarily severe matrix effects (ME)  and chromatographic peak tailing  due to silanol interactions.

This guide addresses the "Hidden Matrix Effect"—where ion suppression compromises assay sensitivity and reproducibility, even when recovery appears acceptable.

Compound Snapshot
PropertyDetailImplication for LC-MS
Class Quaternary Protoberberine AlkaloidPermanently charged; requires ESI(+).
LogP Low (Highly Polar)Poor retention on standard C18; elutes in the "suppression zone" (void volume).
Mass (

)
342.2 (

)
Isobaric Risk: Isomeric with Magnoflorine.
Key Challenge Phospholipid Co-elutionPlasma phospholipids cause significant ion suppression at similar retention times.

Diagnostic Workflow: Do You Have a Matrix Problem?

Before changing your extraction method, you must quantify the matrix effect.[2] Do not rely solely on extraction recovery calculations.

Q: How do I distinguish between low recovery and matrix suppression?

A: You must decouple the extraction efficiency from the ionization efficiency. Use the Post-Extraction Spike Method (Method B below) or the Post-Column Infusion Method (Method A).[3]

Protocol 1: The "Matrix Factor" Assessment

Prepare three sets of samples at the same concentration (e.g., 10 ng/mL):

  • Set A (Neat): Standard in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike this compound into the eluate.

  • Set C (Pre-Extraction Spike): Spike this compound into matrix, then extract.

Calculations:

  • Matrix Effect (ME%) =

    
    
    
    • < 85% = Ion Suppression

    • > 115% = Ion Enhancement

  • Recovery (RE%) =

    
    
    

Scientist's Note: If ME% is < 50%, your assay is invalid. You must switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).

Visualizing the Problem: Matrix Effect Mechanism

The diagram below illustrates how phospholipids and endogenous salts compete with this compound for charge in the ESI droplet, preventing the analyte from entering the gas phase.

MatrixEffectMechanism cluster_ESI Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix) Evap Solvent Evaporation Droplet->Evap Explosion Coulombic Fission Evap->Explosion GasPhase Gas Phase Ions (Mass Spec Inlet) Explosion->GasPhase Analyte Ions Matrix Matrix Components (Phospholipids/Salts) Explosion->Matrix Charge Stealing (Suppression) Matrix->Droplet Co-elution Matrix->GasPhase Matrix Ions (High Abundance) Analyte This compound (Cation) Analyte->Droplet

Caption: Mechanism of Ion Suppression. High-abundance matrix ions "steal" surface charge, preventing this compound from ionizing.

Troubleshooting Guide (Q&A)

Ticket #001: "I am using Protein Precipitation (PPT) with Methanol, but my sensitivity is poor despite good linearity."

Diagnosis: PPT is efficient but "dirty." this compound is polar and elutes early on C18 columns (0.5–2.0 min), exactly where phospholipids (PLs) elute. You are experiencing Phospholipid-Induced Suppression .

Solution A: The "Crash & Shoot" Optimization If you must use PPT, use Acetonitrile (ACN) instead of Methanol. PLs are less soluble in ACN.

  • Protocol: Add 3 volumes of ice-cold ACN (with 1% Formic Acid) to 1 volume of plasma. Vortex 2 min. Centrifuge at 14,000 rpm for 10 min.

Solution B: Switch to WCX Solid Phase Extraction (Recommended) Since this compound is a permanent cation, Weak Cation Exchange (WCX) SPE is the gold standard. It locks the analyte by charge while washing away neutral interferences.

WCX Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Plasma (diluted 1:1 with 5%

    
     to ensure matrix is basic, though this compound remains charged).
    
  • Wash 1: 1 mL 5%

    
     in water (Removes proteins/salts).
    
  • Wash 2: 1 mL MeOH (Removes neutral hydrophobic matrix/phospholipids).

  • Elute: 2% Formic Acid in MeOH (Breaks the ionic interaction).

Ticket #002: "I see a peak in my blank matrix at the this compound retention time. Is it carryover?"

Diagnosis: It could be carryover, but for this compound, it is often Isobaric Interference from Magnoflorine . Both have


 and share fragmentation channels.

Validation Step: Check the transition ratios.

  • This compound:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Magnoflorine:

    
     (Dominant), 
    
    
    
    .

If you see a signal in the 342->192 channel in a "Magnoflorine-only" sample, you have Crosstalk or Co-elution .

Solution: Optimize Chromatography to separate isomers.

  • Column: Use a Phenyl-Hexyl or HILIC column instead of C18. The

    
     interactions in Phenyl-Hexyl phases often separate alkaloid isomers better than alkyl phases.
    
  • Mobile Phase: Use Ammonium Formate (5-10 mM) . The buffer cation competes for silanol sites, sharpening peaks and improving separation resolution.

Ticket #003: "My peak shapes are tailing badly."

Diagnosis: Secondary interactions between the quaternary nitrogen and residual silanols (


) on the silica surface.

Solution:

  • Lower pH: Ensure mobile phase pH is < 3.0 (use 0.1% Formic Acid).

  • Increase Ionic Strength: Add 10mM Ammonium Formate. The

    
     ions block silanols.
    
  • Column Choice: Switch to a BEH C18 (Ethylene Bridged Hybrid) which works at high pH, or a HILIC column.

    • HILIC Advantage: this compound is retained longer on HILIC (elutes later), moving it away from the early-eluting suppression zone.

Validated Experimental Workflow

The following decision tree helps you select the correct method based on your available equipment and sensitivity needs.

WorkflowDecision Start Start: this compound Analysis Sensitivity Required LLOQ? Start->Sensitivity HighSens < 1 ng/mL (PK Studies) Sensitivity->HighSens LowSens > 10 ng/mL (Quality Control) Sensitivity->LowSens Method1 Method: WCX SPE (Removes Phospholipids) HighSens->Method1 Method2 Method: PPT (Acetonitrile) (Fast, dirtier) LowSens->Method2 CheckME Check Matrix Effect (ME) Method1->CheckME Method2->CheckME Pass ME > 85%? Proceed CheckME->Pass Yes Fail ME < 85%? Troubleshoot CheckME->Fail No Dilute Dilute Sample 1:5 Re-inject Fail->Dilute Simple Fix HILIC Switch to HILIC Column Fail->HILIC Robust Fix

Caption: Decision tree for selecting extraction and chromatographic strategies based on sensitivity requirements.

Quantitative Reference Data

Table 1: Comparison of Extraction Methods for this compound (Plasma) Data synthesized from comparative alkaloid studies [1, 2].

MethodRecovery (%)Matrix Effect (%)ProsCons
PPT (Methanol) 95-98%45-60% (High Suppression)Fast, CheapPoor sensitivity due to suppression; dirty source.
PPT (Acetonitrile) 90-95%75-85% (Moderate)Better PL removal than MeOHStill requires divert valve to waste.
LLE (Ether/EtOAc) < 10%N/ACleanFails for quaternary cations (too polar).
SPE (WCX) 85-95% 95-105% (Negligible) Cleanest, High SensitivityHigher cost, longer prep time.

References

  • Wang, Z., et al. (2019). A LC-MS/MS method for simultaneous determination of seven alkaloids in rat plasma after oral administration of Phellodendri chinensis cortex extract and its application to a pharmacokinetic study.[4][5] Journal of Separation Science, 42(7), 1351-1363.[4] Link

  • Li, P., et al. (2016). Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B, 1031, 1-8. Link

  • Sun, Y., et al. (2023). Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis.[6] Frontiers in Pharmacology. Link

  • BenchChem Technical Support. (2025). Overcoming Matrix Effects in LC-MS/MS Analysis. BenchChem Technical Guides. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard Protocol Reference).[7]

Sources

Removing chlorophyll interference in Phellodendrine extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Chlorophyll Interference in Phellodendrine Extraction and Analysis

Introduction: The Challenge of the Green Contaminant

This compound, a key bioactive alkaloid isolated from the bark of Phellodendron species, holds significant interest for its pharmacological properties.[1][2][3] The extraction process, however, frequently results in a crude product heavily contaminated with chlorophyll.[4] While seemingly benign, chlorophyll co-extraction presents a significant obstacle for researchers. Its intense green color and chemical properties can interfere with downstream applications, particularly chromatographic analysis and purification, leading to inaccurate quantification and compromised purity of the final this compound sample.[5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals facing this common challenge. It provides a structured approach to understanding, troubleshooting, and resolving chlorophyll interference through field-proven methodologies and a discussion of the underlying scientific principles.

Troubleshooting and FAQs

This section addresses the most common questions and issues encountered during the extraction and purification of this compound.

Q1: Why is my this compound extract intensely green, and is it really a problem?

A: The green color is due to the co-extraction of chlorophylls (a and b) along with your target alkaloids.[4] this compound is typically extracted using polar solvents like ethanol or methanol, often with acidification or ultrasonic assistance.[1][2][7] Unfortunately, chlorophylls are also soluble in these solvents.[8][9]

This contamination is problematic for several reasons:

  • Analytical Interference: Chlorophyll can absorb UV light across a wide spectrum, potentially co-eluting with or masking the peaks of this compound and other alkaloids like berberine and palmatine during HPLC analysis, leading to inaccurate quantification.[5][10]

  • Purification Challenges: The presence of chlorophyll complicates downstream purification steps, such as preparative chromatography, by binding to stationary phases and reducing the loading capacity and resolution for the target compounds.

  • Compound Instability: Chlorophyll and its degradation products can potentially interact with or degrade target alkaloids during storage or subsequent processing steps.[11]

Q2: I'm seeing multiple interfering peaks in my HPLC analysis. How can I confirm they are chlorophyll-related?

A: Chlorophyll a and b, along with their degradation products (pheophytins), have characteristic absorption spectra. Using a Photodiode Array (PDA) detector with your HPLC system is the most effective way to identify them.[12] Chlorophyll a typically shows major absorption peaks (Soret and Q bands) around 430 nm and 662 nm, while chlorophyll b peaks are around 453 nm and 642 nm. If the interfering peaks in your chromatogram exhibit these spectral characteristics, chlorophyll is the likely culprit.

Q3: What is the simplest and quickest method to remove the bulk of chlorophyll for a preliminary analysis?

A: For rapid, small-scale cleanup, Liquid-Liquid Extraction (LLE) , also known as solvent partitioning, is the most straightforward method.[13][14] This technique exploits the significant polarity difference between the target alkaloids and chlorophyll. This compound, as an alkaloid salt (especially in an acidified extract), is highly polar and prefers the aqueous or hydroalcoholic phase. Chlorophyll, with its nonpolar phytol tail, is lipophilic and will readily partition into a nonpolar, immiscible solvent like hexane.[8][13][15]

Q4: I tried a simple hexane wash (LLE), but I seem to be losing some of my this compound. How can I improve my recovery?

A: This is a common issue and can be attributed to several factors. Here’s how to troubleshoot:

  • pH Adjustment: Ensure your initial extract is sufficiently acidic (pH 2-4). Alkaloids are protonated at low pH, forming salts that are much more soluble in the polar phase and less likely to partition into the nonpolar hexane layer.[16]

  • Solvent Polarity: If your initial extract is in a high concentration of alcohol (e.g., >80% ethanol), the polarity difference between the phases is reduced, which can lead to some partitioning of the alkaloids into the hexane. You can dilute the extract with acidified water before partitioning to enhance the separation.

  • Avoid Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of emulsions, which are difficult to separate and can trap your target compounds at the interface. Gentle inversions are sufficient.[13]

  • Repeat the Partition: Instead of one large volume wash, perform two to three washes with smaller volumes of hexane. This is generally more effective at removing the nonpolar contaminants without significant product loss.[13]

Q5: I'm using activated carbon to decolorize my extract, but my this compound yield is extremely low. What is happening?

A: Activated carbon is a highly effective adsorbent for removing pigments like chlorophyll due to its vast, porous surface area.[17][18] However, its primary drawback is its non-selectivity .[4] The same forces that bind chlorophyll (van der Waals forces, π-π stacking) can also bind alkaloids.[18][19][20] You are likely adsorbing a significant portion of your this compound onto the carbon along with the chlorophyll. While useful for some applications, activated carbon should be used with caution and careful optimization if product recovery is critical.

Q6: When should I consider using Solid-Phase Extraction (SPE) or macroporous resins over LLE?

A: Move to SPE or macroporous resins when you need:

  • Higher Purity: These methods offer a more refined separation than a simple liquid wash.[5][8]

  • Scalability: Macroporous resin chromatography is highly scalable for processing larger volumes of extract, which can be cumbersome with LLE.[21][22]

  • Automation: SPE can be automated for high-throughput sample cleanup.

  • Specific Separation Goals: Resins like Diaion HP-20 or Amberlite XAD series can be chosen for their specific affinities, allowing for the retention of alkaloids while chlorophyll is washed away, or vice versa.[7][8]

Method Selection: A Comparative Overview

Choosing the right chlorophyll removal technique depends on your experimental goals, scale, budget, and available equipment.

Method Principle Selectivity Scalability Speed Potential for Product Loss Best For
Liquid-Liquid Extraction (LLE) Differential solubility/partitioningModerateLow to ModerateFastLow to Moderate (if optimized)Rapid cleanup, preliminary analysis, small batches.
Solid-Phase Extraction (SPE) Adsorption chromatographyHighLowModerateLow (if optimized)High-purity analytical samples, method development.
Activated Carbon Adsorption Non-specific adsorptionLowHighFastHighGross decolorization where some product loss is acceptable.
Macroporous Resin Chromatography Adsorption/size exclusionHighHighSlowLowLarge-scale purification, high-recovery applications.
Supercritical Fluid Extraction (SFE) Selective solvation with scCO₂Very HighModerate to HighModerateVery Low"Green" extraction, avoiding co-extraction from the start.

Detailed Experimental Protocols

Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow, highlighting the point at which chlorophyll becomes an issue and the subsequent purification options.

G cluster_0 Initial Extraction cluster_1 The Problem cluster_3 Final Product & Analysis Phellodendron Phellodendron Bark Solvent Acidified Ethanol/Methanol (Ultrasonic-Assisted) Extraction Extraction CrudeExtract Crude Green Extract (this compound + Chlorophyll) Extraction->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Interference LLE Liquid-Liquid Extraction CrudeExtract->LLE SPE Solid-Phase Extraction CrudeExtract->SPE Resin Macroporous Resin CrudeExtract->Resin Carbon Activated Carbon (Use with Caution) CrudeExtract->Carbon PureProduct Purified this compound Extract LLE->PureProduct SPE->PureProduct Resin->PureProduct Carbon->PureProduct High Product Loss Possible CleanHPLC Clean HPLC Chromatogram PureProduct->CleanHPLC Accurate Quantification

Caption: General workflow for this compound extraction and purification options.

Protocol 1: Chlorophyll Removal by Liquid-Liquid Extraction (LLE)

This protocol is ideal for rapid cleanup of small to medium-scale extracts.

Principle: This method leverages the differential solubility of protonated alkaloids (polar) and chlorophyll (non-polar) in a biphasic solvent system.[13][23]

Materials:

  • Crude this compound extract (in ethanol or methanol)

  • Hexane (or petroleum ether)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Extract: Take your crude alcoholic extract and, if necessary, concentrate it under reduced pressure to about 20-25% of its original volume.

  • Acidification: Dilute the concentrated extract 1:1 with deionized water. Adjust the pH to ~3 by adding 1M HCl dropwise while stirring. This ensures the alkaloids are in their salt form.

  • First Partition: Transfer the acidified extract to a separatory funnel. Add an equal volume of hexane.

  • Extraction: Stopper the funnel and gently invert it 10-15 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[13]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The upper hexane layer will be dark green, containing the chlorophyll, while the lower aqueous/alcoholic layer will contain the this compound.

  • Collection: Carefully drain the lower aqueous layer into a clean flask.

  • Repeat: Add a fresh volume of hexane (approx. half the original volume) to the separatory funnel and repeat the extraction (steps 4-6) on the aqueous layer. Repeat this step until the hexane layer is nearly colorless.

  • Final Product: The resulting lower layer is your purified, "de-greened" this compound extract. The residual hexane can be removed by gentle heating or under vacuum.

G cluster_0 start Start: Acidified Crude Extract sep_funnel Add Hexane to Separatory Funnel start->sep_funnel mix Gently Invert & Vent sep_funnel->mix settle Allow Layers to Settle mix->settle upper Upper Phase: Hexane + Chlorophyll (Green) settle->upper lower Lower Phase: Aqueous + this compound (Yellow/Brown) settle->lower drain_lower Drain & Collect Lower Aqueous Layer settle->drain_lower check Is Hexane Layer Still Green? drain_lower->check check->sep_funnel Yes discard_upper Discard Green Hexane Layer check->discard_upper No end End: Purified Aqueous Extract discard_upper->end

Caption: Workflow for chlorophyll removal using Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is suited for preparing high-purity samples for analytical purposes like HPLC or LC-MS.[5][24]

Principle: A reversed-phase (e.g., C18) SPE cartridge is used. The polar alkaloids have low affinity for the nonpolar stationary phase and will elute quickly, while the nonpolar chlorophyll is strongly retained.

Materials:

  • Reversed-Phase C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Crude this compound extract

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • SPE vacuum manifold (optional, but recommended)

Procedure:

  • Cartridge Conditioning: Place the C18 cartridge on the manifold. Pass 5 mL of methanol through the cartridge to wet the sorbent, followed by 5 mL of deionized water to equilibrate the phase. Do not let the sorbent go dry.

  • Sample Preparation: Dilute the crude extract with deionized water to have a final alcohol concentration of <10%. This ensures proper binding of nonpolar components.

  • Sample Loading: Load 1-2 mL of the prepared sample onto the cartridge. Allow it to pass through slowly (approx. 1 drop per second). Collect the eluate.

  • Washing (Elution of this compound): Wash the cartridge with 5 mL of a polar solvent mixture (e.g., 20% methanol in water). This step will elute the polar this compound while the chlorophyll remains bound to the C18 sorbent. Collect this fraction – it contains your product.

  • Chlorophyll Elution (Optional Cleanup): To clean the cartridge for potential reuse, elute the bound chlorophyll with 5 mL of a nonpolar solvent like ethyl acetate or acetone. This fraction can be discarded.[5]

  • Analysis: The collected fraction from step 4 is now ready for direct HPLC analysis.

G cluster_0 Elution Steps start Start: C18 SPE Cartridge condition 1. Condition (Methanol, then Water) start->condition load 2. Load (Diluted Crude Extract) condition->load wash 3. Wash / Elute Product (20% Methanol in Water) load->wash strip 4. Strip Chlorophyll (Ethyl Acetate / Acetone) wash->strip Cartridge retains green color collect_product Collect this Fraction (Contains this compound) wash->collect_product discard_chloro Discard this Fraction (Contains Chlorophyll) strip->discard_chloro

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Phellodendrine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quantification of bioactive compounds is a critical step that demands precision and reliability. Phellodendrine, a significant quaternary ammonium alkaloid from the bark of Phellodendron chinense and Phellodendron amurense, has garnered attention for its potential therapeutic effects, including cellular immune response suppression and blood pressure reduction.[1] As such, the development of robust and validated High-Performance Liquid Chromatography (HPLC) methods for its analysis is paramount.

This guide provides a comprehensive comparison and detailed protocol for the validation of HPLC methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4] This internationally recognized standard ensures that analytical procedures are suitable for their intended purpose, providing a framework for trustworthy and reproducible results.[5]

Comparative Overview of Existing HPLC Methods for this compound Analysis

A review of published literature reveals several successful HPLC methods for the determination of this compound. While specific parameters may vary based on the sample matrix and analytical goals, a common thread of reversed-phase chromatography is evident. Below is a comparative summary of typical chromatographic conditions.

ParameterMethod 1Method 2Method 3
Column Agilent Diamonsil C18 (4.6 x 250 mm, 5 µm)[6]Waters Xbridge C18[7]Agilent ZORBAX SB-C18 (4.6 x 50 mm, 1.8 µm)[1]
Mobile Phase Gradient of acetonitrile and 0.3% aqueous diethylamine phosphate (v/v)[6]0.1% formic acid and acetonitrile (65:35, v/v)[7]Gradient of 0.1% aqueous formic acid and methanol[1]
Flow Rate 0.8 mL/min[6]0.4 mL/min[7]Not specified, typical for UHPLC
Detection Photodiode Array (PDA) at 220 nm[6]Triple-quadrupole mass spectrometer (MS)[7]Triple quadrupole mass spectrometer (MS/MS)[1]
Column Temp. Not specified25 °C[7]Not specified

This comparison highlights the flexibility in method development, with variations in column dimensions, mobile phase composition, and detection techniques. The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical procedure is a systematic process to confirm its suitability for the intended use. The following workflow, based on ICH Q2(R1) guidelines, outlines the essential steps.

HPLC Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Refine Parameters Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A typical workflow for HPLC method validation, from development to documentation.

Experimental Protocols for HPLC Method Validation of this compound

The following sections provide detailed experimental designs for each validation parameter, including the scientific rationale, step-by-step protocols, and acceptance criteria as stipulated by ICH guidelines.[3][8]

Specificity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] For natural products like this compound, which are often extracted from complex matrices, demonstrating specificity is a critical first step. This is often achieved through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[12][13]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing all components of the sample matrix except this compound.

    • This compound Standard: Prepare a solution of known concentration of this compound reference standard.

    • Spiked Sample: Add a known amount of this compound to the blank matrix.

  • Forced Degradation:

    • Expose the this compound standard solution to various stress conditions to induce degradation (typically aiming for 10-30% degradation).[14]

      • Acidic: 0.1 M HCl at 60°C for 2 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the blank, standard, spiked sample, and all stressed samples into the HPLC system.

  • Evaluation:

    • Assess the chromatograms to ensure that the this compound peak is well-resolved from any peaks originating from the blank, impurities, or degradation products. Peak purity analysis using a PDA detector is also recommended.

Acceptance Criteria:

ParameterAcceptance Criterion
Resolution The resolution between the this compound peak and the closest eluting peak should be ≥ 2.0.[15]
Blank Interference No significant peaks should be observed at the retention time of this compound in the blank chromatogram.
Peak Purity The peak purity index for this compound in the stressed samples should pass the software's threshold.
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[9][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][18]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[9][19]

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.998[19]
Y-intercept Should be close to zero and not statistically significant.
Residuals The residuals should be randomly distributed around the x-axis.
Accuracy

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[9][18] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a minimum of nine samples by spiking the sample matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[3][18][19]

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

Concentration LevelAcceptance Criterion for Mean Recovery
80%98.0% - 102.0%[9][15]
100%98.0% - 102.0%[9][15]
120%98.0% - 102.0%[9][15]
Precision

Expertise & Experience: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval.

  • Intermediate Precision: Assesses the effect of random events on precision within the same laboratory, such as different days, analysts, or equipment.[3]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

  • Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both repeatability and intermediate precision studies.

Acceptance Criteria:

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%[20]
Intermediate Precision ≤ 2.0%[20]

digraph "Validation_Parameters" {
graph [overlap=false, layout=neato];
node [shape=ellipse, style="filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

center [label="Validated Method", pos="0,0!", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

linearity [label="Linearity", pos="-2,1.5!", fillcolor="#FBBC05"]; accuracy [label="Accuracy", pos="2,1.5!", fillcolor="#EA4335"]; precision [label="Precision", pos="0,-2.5!", fillcolor="#34A853"]; range [label="Range", pos="0,2.5!", fillcolor="#F1F3F4"];

center -- linearity; center -- accuracy; center -- precision; linearity -- range; accuracy -- range; precision -- range; }

Caption: Relationship between key validation parameters defining a method's range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22]

These parameters are crucial for the analysis of impurities or for assays in low concentrations. They can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[23]

Experimental Protocol (based on S/N):

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of this compound.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[22][24][25]

Experimental Protocol (based on calibration curve):

  • Construct Calibration Curve: Use the data from the linearity study, particularly at the lower concentration range.

  • Calculate:

    • LOD = 3.3 * (σ / S)[23]

    • LOQ = 10 * (σ / S)[23]

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

ParameterAcceptance Criterion
LOD Confirmation The analyte peak should be clearly distinguishable from the baseline noise (S/N ≈ 3:1).[25]
LOQ Confirmation The precision (%RSD) of at least six replicate injections at the LOQ concentration should be ≤ 10%.[19]
Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][26][27] It provides an indication of the method's reliability during normal usage.[28] Robustness should be considered during the development phase.[3]

Experimental Protocol:

  • Identify Critical Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)[26]

    • Flow rate (e.g., ±10%)[26]

    • Column temperature (e.g., ±5°C)[26]

  • Analysis: Analyze a standard solution of this compound under each of the modified conditions.

  • Evaluation: Evaluate the effect of these variations on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Acceptance Criteria:

ParameterAcceptance Criterion
System Suitability All system suitability parameters (e.g., %RSD of peak area, tailing factor, resolution) must remain within the established limits under all varied conditions.[28]

Conclusion

The validation of an HPLC method for this compound according to ICH Q2(R1) guidelines is a rigorous but essential process.[29] It provides documented evidence that the method is suitable for its intended purpose, ensuring the generation of accurate, reliable, and reproducible data.[5] By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can have full confidence in their analytical results. This guide serves as a practical framework for scientists and drug development professionals to design and execute a comprehensive validation study, ultimately contributing to the quality and integrity of their research and product development endeavors.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean? - Lucidity. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. Available from: [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature - Pharma Validation. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. Available from: [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. Available from: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available from: [Link]

  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies - BioPharmaSpec. Available from: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. Available from: [Link]

  • Pharmacokinetic interaction between rhynchopylline and pellodendrine via CYP450 enzymes and P-gp - Taylor & Francis. Available from: [Link]

  • Determination of Bioactive Compounds in Cortex Phellodendri by High-Performance Liquid Chromatography | Journal of AOAC INTERNATIONAL | Oxford Academic. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1) - YouTube. Available from: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. Available from: [Link]

  • Qualitative and quantitative analysis of alkaloids in Cortex Phellodendri by HPLC-ESI-MS/MS and HPLC-DAD | Request PDF - ResearchGate. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. Available from: [Link]

  • Pharmacokinetic studies of this compound in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group. Available from: [Link]

  • Chromatographies of Phellodendri Cortex extract (A) and standard mixture (B): Jatrorrhizine (1), Palmatine (2), Berberine (3) and n-Propylparaben (4). - ResearchGate. Available from: [Link]

  • A Guide to Analytical Method Validation - SCION Instruments. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Specificity analytical method validation - Front Life Sciences. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. Available from: [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC. Available from: [Link]

Sources

Phellodendrine vs. Magnoflorine: Structural and Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phellodendrine and Magnoflorine are two prominent quaternary ammonium alkaloids often co-occurring in medicinal plants like Phellodendron amurense (Amur Cork Tree) and Coptis chinensis. While they share a common biosynthetic origin and cationic nature, they diverge significantly in chemical scaffold and specific pharmacological targets.

  • This compound is a protoberberine alkaloid. Its functional profile is dominated by metabolic regulation (KRAS-mutated cancer suppression, glutamine metabolism) and immunosuppression via the MRGPRX2-mediated allergic pathway.[1]

  • Magnoflorine is an aporphine alkaloid.[2][3][4][5][6] It is distinguished by its potent NLRP3 inflammasome inhibition , insulin-sensitizing properties, and ability to cross the blood-brain barrier (BBB) to induce mitophagy in neurodegenerative models.

This guide provides a technical comparison for researchers, detailing structural distinctions, comparative pharmacodynamics, and validated experimental protocols.

Structural Analysis & Physicochemical Properties

Both compounds belong to the isoquinoline alkaloid superclass but represent distinct structural subclasses. Their permanent positive charge (quaternary nitrogen) dictates their solubility and membrane permeability profiles.

Chemical Scaffold Comparison
FeatureThis compound Magnoflorine
Class Protoberberine AlkaloidAporphine Alkaloid
Core Skeleton Tetracyclic (Dibenzo[a,g]quinolizine)Tetracyclic (Dibenzo[de,g]quinoline)
Nitrogen Center Quaternary (

), ring-bridgehead
Quaternary (

), dimethylated
Key Substituents Hydroxyl groups at C-2, C-11; Methoxy at C-3, C-10Hydroxyls at C-1, C-11; Methoxy at C-2, C-10
Stereochemistry Typically (S)-configurationTypically (S)-configuration
Molecular Weight ~342.4 g/mol ~342.4 g/mol
Solubility High in polar solvents (

, MeOH)
High in polar solvents; poor in non-polar
Biosynthetic Divergence

Both alkaloids originate from the benzylisoquinoline pathway (Reticuline precursor). The divergence occurs at the cyclization step:

  • This compound: Formed via the berberine bridge enzyme (BBE) , creating the C8 bridge.

  • Magnoflorine: Formed via corytuberine synthase (oxidative coupling), creating the aporphine twist.

Biosynthesis Tyrosine L-Tyrosine Ret (S)-Reticuline (Central Precursor) Tyrosine->Ret Multiple Steps Scoulerine (S)-Scoulerine (Protoberberine Scaffold) Ret->Scoulerine Berberine Bridge Enzyme (BBE) Corytuberine (S)-Corytuberine (Aporphine Scaffold) Ret->Corytuberine Phenol Oxidative Coupling Phell This compound (Quaternary Protoberberine) Scoulerine->Phell Methylation & Oxidation Magno Magnoflorine (Quaternary Aporphine) Corytuberine->Magno N-Methylation

Figure 1: Biosynthetic divergence of this compound and Magnoflorine from the Reticuline precursor.

Functional Profiling: Pharmacodynamics

Mechanism of Action Comparison

While both compounds suppress inflammation via NF-


B, their upstream targets and specific disease applications differ.
Target PathwayThis compound Magnoflorine
Inflammation MRGPRX2 antagonist (Anti-allergic); Inhibits IL-6/STAT3; Suppresses COX-2.[1]NLRP3 Inflammasome inhibitor ; TLR4 antagonist; Downregulates HMGB1.
Metabolism Glutamine Metabolism : Suppresses macropinocytosis in KRAS-mutated cells.[1]Insulin Signaling : Enhances insulin secretion; Inhibits

-glucosidase.
Autophagy Activates AMPK/mTOR (Protective in colitis).[1]Promotes Parkin/PINK1-mediated mitophagy (Neuroprotective).[6]
Cancer Pancreatic cancer (KRAS-mutant specific).[1]Breast, Gastric, Osteosarcoma (via JNK/ROS).
Signaling Pathway Visualization

The following diagram illustrates the distinct signaling cascades modulated by each alkaloid.

Signaling cluster_Phell This compound Specifics cluster_Shared Shared Anti-Inflammatory Core cluster_Magno Magnoflorine Specifics Phell This compound MRGPRX2 MRGPRX2 (Receptor) Phell->MRGPRX2 Inhibits KRAS KRAS (Mutant) Phell->KRAS Suppresses NFkB NF-κB Translocation Phell->NFkB Inhibits MRGPRX2->NFkB Activates Glutamine Glutamine Metabolism KRAS->Glutamine Promotes Cytokines IL-6, TNF-α NO Production NFkB->Cytokines Induces Magno Magnoflorine Magno->NFkB Inhibits TLR4 TLR4 Magno->TLR4 Antagonizes NLRP3 NLRP3 Inflammasome Magno->NLRP3 Inhibits Mitophagy Parkin/PINK1 Mitophagy Magno->Mitophagy Activates TLR4->NFkB Activates

Figure 2: Comparative signaling pathways. This compound targets allergic (MRGPRX2) and metabolic (KRAS) pathways, while Magnoflorine targets innate immunity (NLRP3/TLR4) and mitochondrial quality control.

Pharmacokinetics (PK) & Safety

Absorption and Bioavailability

Both compounds are quaternary ammonium salts, which historically limits oral bioavailability due to poor passive diffusion across lipid bilayers.

  • Magnoflorine: Exhibits low oral bioavailability (~5-10%) but high absorption rates (

    
     0.5–1.5 h). Interestingly, its bioavailability increases  when co-administered with Berberine (common in Coptis extracts), suggesting P-gp inhibition or synergistic absorption mechanisms [1].
    
  • This compound: Rapidly absorbed and widely distributed to the liver, kidney, and brain , indicating specific transport mechanisms may aid its BBB penetration despite its charge [2].

Toxicity Profile
  • Cytotoxicity: Both compounds show low toxicity in normal cell lines (e.g., HEK293, RAW264.7) at therapeutic doses (<50

    
    M).
    
  • Safety Window: Magnoflorine has shown no significant toxicity in acute studies, but high-dose long-term data is limited.[4] this compound is considered safe as a major constituent of Phellodendri Cortex, used in TCM for centuries.

Experimental Protocols

Protocol: Simultaneous Quantification via HPLC-DAD

For researchers analyzing plant extracts or biological samples, separating these two polar alkaloids requires specific mobile phase buffering to prevent peak tailing caused by the quaternary nitrogen.

Objective: Separate and quantify this compound and Magnoflorine in a single run.

Reagents:

  • Acetonitrile (HPLC Grade)

  • 0.1% Phosphoric Acid or Formic Acid (aqueous) + 10-20 mM Ammonium Acetate (critical for peak shape).

Instrumentation: HPLC with Diode Array Detector (DAD).

Step-by-Step Methodology:

  • Column Selection: Use a C18 column resistant to aqueous conditions (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 4.6 × 250 mm, 5

    
    m.
    
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile.[7][8]

  • Gradient Elution:

    • 0–10 min: 5% → 15% B

    • 10–25 min: 15% → 25% B

    • 25–40 min: 25% → 40% B

    • Flow rate: 1.0 mL/min.

  • Detection:

    • This compound: Monitor at 280 nm and 340 nm .

    • Magnoflorine: Monitor at 270 nm and 310 nm .

  • Validation:

    • This compound typically elutes earlier (more polar) than Magnoflorine in acidic conditions, though this depends on the specific column chemistry.

    • Reference Standard: Dissolve standards in 50% Methanol. Both are light-sensitive; store in amber vials.

Protocol: Anti-Inflammatory Bioassay (NO Inhibition)

Objective: Compare the


 of this compound and Magnoflorine in LPS-stimulated macrophages.
  • Cell Culture: Seed RAW264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with varying concentrations (1, 5, 10, 25, 50, 100

    
    M) of this compound or Magnoflorine for 1 hour.
    
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) and incubate for 18–24 hours.
    
  • Griess Assay:

    • Mix 50

      
      L of culture supernatant with 50 
      
      
      
      L of Griess Reagent A (1% sulfanilamide).
    • Add 50

      
      L of Griess Reagent B (0.1% NED).
      
    • Incubate 10 min at room temperature.

  • Readout: Measure absorbance at 540 nm.

  • Calculation: Normalize to LPS-only control (100% NO). Calculate

    
     using non-linear regression.
    
    • Expected Results: Magnoflorine typically exhibits an

      
       in the range of 5–20 
      
      
      
      M
      [3]. This compound shows comparable potency but may require higher doses for maximal MRGPRX2-mediated effects.

Conclusion

For drug development professionals, the choice between this compound and Magnoflorine depends on the therapeutic target:

  • Select This compound for metabolic interventions (cancer metabolism, diabetes) and allergic conditions involving the MRGPRX2 receptor.[1]

  • Select Magnoflorine for neuroprotection (mitophagy induction) and diseases driven by the NLRP3 inflammasome.

Both compounds are viable, high-potential scaffolds that overcome the traditional "bioavailability barrier" of quaternary alkaloids when formulated correctly or used in synergistic combinations.

References

  • Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity. Source: Pharmacological Research (2020)

  • Biological Importance of this compound in Traditional and Modern Medicines. Source: Bentham Science (2024)

  • Magnoflorine inhibits the activation of NLRP3 inflammasome via promoting autophagy. Source: MedChemExpress / Life Sciences

  • Fingerprinting and simultaneous determination of alkaloids in Phellodendri Cortex by HPLC-DAD. Source: Journal of Chromatographic Science

  • This compound inhibits the proliferation of KRAS-mutated pancreatic cancer cells. Source: MedChemExpress Product Monograph

Sources

Definitive Characterization of Phellodendrine Reference Standards: A Metrological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Logic: The "Purity" Paradox

In the characterization of quaternary ammonium alkaloids like Phellodendrine, the industry faces a recurring paradox: How do you calibrate an HPLC method to test purity if you do not yet possess a standard of known purity?

Legacy workflows often rely on "Area %" from HPLC-UV. This is scientifically flawed for reference standard characterization because it assumes that this compound and its common impurities (Berberine, Palmatine, Jatrorrhizine) share identical extinction coefficients at the detection wavelength. They do not.

This guide argues that Quantitative NMR (qNMR) is the only viable primary method for establishing the Mass Fraction Purity of a primary this compound reference standard. We compare this against the secondary method (HPLC-DAD) and the qualitative validator (LC-MS/MS).

The Matrix Challenge: The Phellodendron Complex

This compound is a tetrahydro-isoquinoline alkaloid, distinct from the aromatic protoberberines (like Berberine) found in Phellodendron amurense.

  • The Problem: this compound is permanently positively charged (quaternary ammonium).

  • The Chromatographic Consequence: On standard C18 columns, it exhibits severe peak tailing and poor retention due to ionic repulsion from residual silanols.

  • The Stability Issue: It is hygroscopic. A "99% pure" sample by HPLC may actually be only 92% pure by mass due to invisible water and inorganic salts.

Comparative Assessment of Characterization Methods

We evaluated three methodologies for assigning purity to a candidate Reference Material (RM).

Table 1: Method Performance Matrix
FeatureMethod A: qNMR (Primary) Method B: HPLC-DAD (Secondary) Method C: UHPLC-QTOF-MS
Role Absolute Purity Assignment Routine Batch Release / StabilityImpurity Identification
Traceability SI-Traceable (via NIST IS)Relative (Requires Reference Std)Qualitative
Specificity High (Proton counting)Medium (Co-elution risk)Very High (m/z resolution)
Detection Universal (H, organic impurities)UV-Active only (Misses salts/water)Ionizable compounds only
Bias Risk Low (Intrinsic calibration)High (Response factor variance)High (Ion suppression)
Typical Uncertainty < 0.5%1.0% - 2.0%N/A (Qualitative)

Detailed Experimental Protocols

Protocol A: The Gold Standard – 1H-qNMR

This protocol establishes the "True Value" of the reference standard.

Principle: The integrated signal area of a specific proton is directly proportional to the molar concentration, independent of the chemical structure.

Reagents:

  • Solvent: Deuterated DMSO (DMSO-d6) or D2O. Note: DMSO-d6 is preferred to minimize exchangeable proton interference.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

Workflow:

  • T1 Relaxation Measurement: (Critical Step) Perform an Inversion-Recovery experiment on this compound. Determine the longest

    
     relaxation time among the target signals (typically 2-4 seconds).
    
  • Sample Prep: Weigh ~10 mg of this compound and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg). Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 20-30 seconds) to ensure 99.9% magnetization recovery.
    • Scans: 64 (for S/N > 300:1).

    • Temperature: 298 K (Controlled).

  • Processing: Phase correction (manual), Baseline correction (polynomial), and Integration (manual, covering 60x line width).

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity).
Protocol B: The Routine Method – Ion-Pairing HPLC

Used for checking lot-to-lot consistency after the standard is defined.

Principle: Use of an anionic surfactant (SDS) to neutralize the positive charge of this compound, allowing retention on a hydrophobic C18 phase.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid + 10 mM Sodium Dodecyl Sulfate (SDS) (Adjust pH to 4.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 30% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 284 nm (this compound specific) and 265 nm (Berberine impurity check).

  • Temperature: 30°C.

Self-Validating Check:

  • Resolution Test: The resolution (

    
    ) between this compound and Berberine must be > 1.5. If peaks merge, increase SDS concentration or lower pH.
    

Visualizations & Logic Flows

Diagram 1: The Hierarchy of Purity Assignment

This diagram illustrates why qNMR is the parent method for all subsequent analysis.

PurityHierarchy cluster_Char Characterization Phase RawMaterial Crude this compound Extract Isolation Isolation & Crystallization RawMaterial->Isolation MS LC-MS/MS (Identity Confirmation) Isolation->MS Structure qNMR 1H-qNMR (Primary Measurement) Isolation->qNMR Quantification HPLC HPLC-DAD (Impurity Profiling) Isolation->HPLC Homogeneity RefStd Certified Reference Standard (Assigned Purity Value) MS->RefStd qNMR->RefStd Defines Purity HPLC->RefStd Routine Routine QC Testing (Calibrated by Ref Std) RefStd->Routine Calibration Source

Caption: The metrological traceability chain. qNMR provides the absolute purity value (mass balance), while HPLC and MS provide supporting qualitative data.

Diagram 2: HPLC Method Decision Tree

A logic flow for selecting the correct separation conditions for quaternary alkaloids.

HPLC_Decision Start This compound Sample ColType Select Column Type Start->ColType C18 Reverse Phase (C18) ColType->C18 HILIC HILIC Mode ColType->HILIC Tail Peak Tailing? C18->Tail Standard Buffer Buffer Ammonium Acetate Buffer (pH 5) HILIC->Buffer AddIP Add Ion-Pairing (SDS or HSA) Tail->AddIP Yes (Silanol interaction) Result1 Good Retention Sharp Peaks AddIP->Result1 Result2 Good Retention MS Compatible Buffer->Result2

Caption: Decision tree for chromatographic optimization. Note that Ion-Pairing (SDS) is incompatible with MS detection, requiring HILIC for MS workflows.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Bhattarai, B., et al. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark.[2][4] Saudi Journal of Biological Sciences. Link

  • Gao, L., et al. (2012). Optimization for ultrahigh pressure extraction of berberine from Cortex Phellodendri. Journal of Medicinal Plants Research. Link

  • Pharmeuropa. (2022). Quantitative NMR spectroscopy: A modern alternative to HPLC for purity determination.[5][6] Link

  • Wishart, D. S., et al. (2022). HMDB: The Human Metabolome Database (this compound Entry). Nucleic Acids Research. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phellodendrine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of phellodendrine, a quaternary ammonium alkaloid utilized in various research applications.[1][2][3][4] Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established principles of laboratory safety and hazardous waste management, designed to build trust and provide value beyond the product itself.

The Imperative for Proper Disposal: Understanding this compound

This compound is a bioactive alkaloid isolated from plants of the Phellodendron genus.[1][4] It is investigated for a range of pharmacological activities, including immunosuppressive, anti-inflammatory, and acetylcholinesterase inhibitory effects.[3][5][6] While its therapeutic potential is of great interest, the toxicological properties of this compound have not been thoroughly investigated.[7] This lack of comprehensive hazard data necessitates a cautious approach, treating this compound as a potentially hazardous chemical.

The core principle guiding its disposal is risk mitigation. Improper disposal, such as drain discharge, can introduce bioactive compounds into aquatic ecosystems, and incorrect handling of waste can lead to unintentional exposure of laboratory and support personnel. This guide is built upon the foundational requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), which together mandate a "cradle-to-grave" responsibility for all generated chemical waste.[8][9][10]

Key this compound Data
PropertyValueSource
Chemical FormulaC₂₀H₂₄NO₄⁺[1]
Molar Mass342.4 g/mol [1]
AppearanceWhite to off-white powder[3]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane[3]
Known HazardsMay be harmful if swallowed. Avoid contact with skin and eyes.[7]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management

Before handling any this compound waste, it is crucial to be prepared for potential exposures and accidental releases.

Required Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the minimum required PPE includes:

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[7]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]

  • Body Protection: A standard laboratory coat is required. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[7]

  • Respiratory Protection: For handling larger quantities or when there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Respiratory protection is typically not required for small-scale lab use where dust formation is avoided.[7]

Spill Response Protocol

In the event of a this compound spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Immediate Actions:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Control Access: Secure the area to prevent unauthorized entry.

For Manageable Spills (Small Quantity of Solid):

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Containment: Prevent further leakage or spillage if safe to do so. Avoid creating dust.[7]

  • Cleanup: Gently sweep or scoop up the solid material. Use a dampened cloth or paper towel to wipe the area, ensuring all residue is collected. Avoid dry sweeping which can generate dust.

  • Collect Waste: Place all contaminated materials (spilled substance, cleaning materials, contaminated PPE) into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Spill_Response_Workflow Spill This compound Spill Occurs Assess Assess Spill Size & Risk Spill->Assess IsLarge Is Spill Large or Volatile? Assess->IsLarge Evacuate Evacuate Area Contact EHS IsLarge->Evacuate Yes Manageable Manageable Spill IsLarge->Manageable No DonPPE Don Appropriate PPE Manageable->DonPPE Contain Contain Spill (Avoid Dust) DonPPE->Contain Cleanup Gently Scoop/Wipe Up Material Contain->Cleanup Collect Collect All Waste in Hazardous Waste Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

Step-by-Step this compound Disposal Protocol

The disposal of this compound waste must follow a systematic process to ensure compliance with EPA and local regulations.[11]

Step 1: Waste Characterization

All waste must be properly identified.[12] this compound waste streams typically fall into these categories:

  • Unused/Expired Pure this compound: The original solid compound.

  • Contaminated Labware: Items such as pipette tips, tubes, gloves, and weigh boats that have come into direct contact with this compound.

  • Solutions: Aqueous or solvent-based solutions containing this compound. The solvent itself will likely dictate the primary hazard class.

Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, toxicity). While this compound is not a listed waste, its unknown toxicity profile requires it to be managed as hazardous waste as a precautionary measure.

Step 2: Waste Segregation and Collection

Proper segregation is a cornerstone of safe waste management.[11]

  • Do NOT mix incompatible waste streams. For example, do not mix this compound dissolved in an organic solvent with an acidic or basic waste stream.

  • Solid Waste: Collect pure this compound and contaminated solid labware in a designated, compatible hazardous waste container. This should be a sturdy, sealable container (e.g., a plastic pail or a labeled box with a liner).

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container (e.g., a glass or polyethylene carboy). The container must be compatible with the solvent used.

Step 3: Container Management and Labeling

All hazardous waste containers must be managed correctly while in the laboratory (known as a Satellite Accumulation Area).[11]

  • Container Condition: Containers must be in good condition, free from leaks or damage.

  • Keep Containers Closed: Containers must be kept securely closed at all times except when adding waste.[11] Do not leave a funnel in the container.

  • Labeling: All containers must be clearly labeled with the words "HAZARDOUS WASTE" .[11] The label must also include:

    • The full chemical name: "this compound" and the names of any solvents or other constituents. Do not use abbreviations or chemical formulas.[11]

    • The approximate percentage of each component.

    • The date accumulation started (the date the first drop of waste was added).

    • An appropriate hazard warning (e.g., "Toxic").

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the location in the lab where waste is initially collected, at or near the point of generation and under the control of the generator.[11]

  • Location: Store the waste container at or near the process that generates the waste.

  • Volume Limits: Do not accumulate more than 55 gallons of non-acute hazardous waste in your SAA.

  • Time Limits: Once a container is full, it must be moved to the central storage area within 72 hours.[11]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of hazardous chemical waste themselves.

  • Contact EHS: When your waste container is nearly full (e.g., 90% capacity), contact your institution's EHS or hazardous waste management office to request a pickup.[11]

  • Professional Disposal: The Safety Data Sheet for this compound explicitly states to "Offer material to a licensed, professional waste disposal company to dispose of as unused product."[7] Your institution's EHS office manages this process, ensuring the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Documentation: The "cradle-to-grave" system requires tracking documentation, known as a hazardous waste manifest, which your EHS office will complete.[10][13]

Disposal_Workflow Start Generate this compound Waste Characterize Step 1: Characterize Waste (Solid, Liquid, Contaminated Items) Start->Characterize Segregate Step 2: Segregate Waste Streams Characterize->Segregate Solid Solid Waste Collection Segregate->Solid Liquid Liquid Waste Collection Segregate->Liquid Container Step 3: Use Closed, Compatible, and Labeled Container Solid->Container Liquid->Container LabelInfo Label must include: 'HAZARDOUS WASTE' Full Chemical Names Start Date & Hazards Container->LabelInfo Store Step 4: Store in Lab's Satellite Accumulation Area (SAA) Container->Store Request Step 5: Container is Full? Request Pickup from EHS Store->Request EHS EHS Arranges for Licensed Waste Disposal Company Request->EHS Yes End Compliant Final Disposal EHS->End

Caption: Procedural workflow for this compound waste disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By treating this compound with the caution it warrants due to its incomplete toxicological profile and by adhering to the rigorous standards set by OSHA and the EPA, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan (CHP), ensuring a culture of safety and deep trust in your operational integrity.[9][14]

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]

  • Office of Clinical and Research Safety. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • Virginia Commonwealth University. Chemical Safety - Occupational Health and Safety.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards.[Link]

  • National Center for Biotechnology Information. this compound | C20H24NO4+ - PubChem.[Link]

  • LKT Laboratories, Inc. Safety Data Sheet - this compound.[Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.[Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]

  • Morton Smith-Dawe. Safety Data Sheet.[Link]

  • Wikipedia. this compound.[Link]

  • ResearchGate. Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days.[Link]

  • d-Phenothrin TG. Safety Data Sheet.[Link]

  • UCHIDA WAKANYAKU Ltd. Phellodendri Cortex (Phellodendron Bark).[Link]

  • MDPI. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis.[Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide.[Link]

  • MDPI. Inhibitory Effects of Phellodendri Cortex Against Airway Inflammation and Hyperresponsiveness in Ovalbumin-Induced Murine Asthma Model.[Link]

  • MDPI. Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components.[Link]

  • ResearchGate. Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract.[Link]

Sources

Operational Safety Protocol: Handling Phellodendrine in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Phellodendrine (often supplied as this compound Chloride) is a quaternary ammonium isoquinoline alkaloid.[1][2] While it does not possess the extreme acute lethality of some alkaloids (e.g., strychnine), it is a potent bioactive compound with immunosuppressive, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory properties.[1][2]

The Critical Safety Gap: Most researchers underestimate this compound because it is "natural" (derived from Phellodendron amurense).[1][2] However, as a quaternary ammonium salt, it acts as a cationic surfactant, potentially increasing membrane permeability.[1][2] When dissolved in penetrative solvents like DMSO, the risk of transdermal absorption increases exponentially.[2]

Immediate Action Required:

  • Primary Hazard: Inhalation of particulates (powder) and transdermal absorption (solution).[1][2]

  • Aquatic Hazard: High.[1][2] Do not release into drains; it is toxic to aquatic life.[1][2]

  • Validation Tool: this compound exhibits natural fluorescence (yellow-green) under UV light, utilized for contamination checks.[1][2]

Risk Assessment & The "Carrier Effect"

Effective safety protocols rely on understanding the mechanism of exposure, not just the hazard class.

The Quaternary Ammonium Factor

This compound is a permanently charged cation.[2] This structure makes it an irritant to mucous membranes (eyes/lungs) and skin.[1][2] In its solid state, the primary risk is sensitization via inhalation.[2]

The DMSO "Trojan Horse" Risk

In drug discovery, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO).[1][2]

  • The Danger: DMSO is an aggressive solvent that permeates nitrile gloves and human skin rapidly.[2]

  • The Mechanism: DMSO solvates the this compound cation and carries it through the stratum corneum (outer skin layer) directly into the bloodstream.[2]

  • The Result: A "Safe" compound becomes a systemic biohazard.[1][2] Standard single-gloving is insufficient for DMSO solutions. [1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on functional barrier integrity.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator (Backup)Engineering controls are mandatory for weighing.[1][2] If weighing outside a hood (not recommended), a fitted N95 is required to prevent sensitization.[1][2]
Hand (Solid) Nitrile Gloves (Min.[1][2] thickness: 0.11 mm)Standard nitrile provides excellent protection against the solid salt.[1][2]
Hand (Solution) Double Gloving Inner: Polyethylene (PE) Outer: Nitrile (Long Cuff)Crucial: DMSO degrades nitrile in <5 mins.[1][2] PE laminate liners prevent permeation.[1][2] If unavailable, change nitrile gloves immediately upon any splash.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders (dust entry) or splashing solutions.[1][2]
Body Tyvek® Lab Coat or High-Density CottonButtoned to the neck.[1][2] Elastic cuffs preferred to prevent wrist exposure.[1][2]

Operational Workflow: The "Clean-Trace" Protocol[1][2]

This protocol integrates a self-validating step using the compound's natural fluorescence.[1][2]

Phase 1: Preparation & Weighing[1]
  • Zone Setup: Clear the fume hood.[1][2] Place a black background sheet (e.g., black construction paper) on the working surface.[1][2] Why? This maximizes visibility of the white/off-white powder.[1][2]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Quaternary salts are often hygroscopic and static-prone, leading to "flying powder."[1][2]

  • Weighing: Transfer this compound inside the hood. Cap the vial before removing it from the balance.

Phase 2: Solubilization (The High-Risk Step)[1]
  • Solvent Addition: Add DMSO or Ethanol via pipette.[1][2]

  • Vortexing: Ensure the vial cap is sealed with Parafilm before vortexing to prevent aerosol leakage.[1][2]

  • The "Trojan Horse" Check: If using DMSO, verify you are double-gloved.[1][2]

Phase 3: Self-Validating Decontamination

The Fluorescence Check: this compound and related isoquinolines fluoresce yellow-green under UV light (365 nm).[1][2]

  • Scan: After finishing, darken the room/hood and sweep a handheld UV lamp over the balance, spatula, and glove tips.[2]

  • Verify: Any glowing spots indicate contamination.[1][2]

  • Clean: Wipe with 70% Ethanol (surfactant/solvent mix), then re-scan to confirm removal.[1][2] This provides immediate, visual proof of safety.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the Hierarchy of Controls specifically adapted for bioactive alkaloids.

SafetyProtocol cluster_0 Hazard Source cluster_1 Exposure Routes cluster_2 Barriers (PPE & Engineering) This compound This compound (Quaternary Ammonium Salt) Inhalation Inhalation (Dust/Aerosol) This compound->Inhalation Powder Handling Dermal Dermal Absorption (DMSO Carrier) This compound->Dermal Solubilization Hood Fume Hood (Engineering Control) Inhalation->Hood Primary Barrier Gloves Double Gloving (PE + Nitrile) Dermal->Gloves Primary Barrier UV_Check UV Fluorescence Check (Validation) Hood->UV_Check Post-Op Scan Gloves->UV_Check Post-Op Scan

Caption: Figure 1. Operational safety logic flow, linking specific hazards to their respective barriers and the final validation step.

Waste Disposal & Emergency Response

Do not treat this compound waste as standard organic waste if dissolved in water. [2]

Disposal Protocol
  • Segregation: Collect all solid waste and contaminated wipes in a dedicated "Bioactive Solid" bin.

  • Liquid Waste:

    • DMSO/Ethanol Solutions: Dispose of in "Halogenated Organic Solvents" (if mixed with Chloroform) or "Non-Halogenated Organic Solvents" containers.[1][2]

    • Aqueous Solutions: Do NOT pour down the sink. Quaternary ammoniums are highly toxic to aquatic invertebrates.[1][2] Collect in "Aqueous Toxic" waste streams.[1][2]

  • Destruction: Incineration is the only approved method for complete neutralization of the alkaloid structure.[2]

Spill Management
  • Powder Spill: Do not sweep (creates dust).[1][2] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.[1][2]

  • Solution Spill: Cover with absorbent pads.[1][2] Clean area with a detergent solution followed by ethanol.[1][2] Verify cleanup with UV light. [1]

References

  • PubChem. (2023).[1][2] this compound Chloride - Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Mori, H., et al. (1995).[1][2][3] Principle of the bark of Phellodendron amurense to suppress the cellular immune response: effect of this compound on cellular and humoral immune responses. Planta Medica. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Pesticide Registration: Quaternary Ammonium Compounds. (General handling guidance for Quats). Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.